(2S)-2-amino-2-(2-fluorophenyl)acetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-(2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNMJIBUVDGMIY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357386 | |
| Record name | (2S)-Amino(2-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138751-04-9 | |
| Record name | (αS)-α-Amino-2-fluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138751-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-Amino(2-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2S)-2-amino-2-(2-fluorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
(2S)-2-amino-2-(2-fluorophenyl)acetic acid is a non-proteinogenic, chiral amino acid that has garnered interest in the field of medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom on the phenyl ring, make it a valuable building block for the synthesis of novel pharmaceutical compounds. This guide provides a comprehensive overview of its chemical properties, general synthetic approaches, and potential biological significance, with a focus on its application in drug development.
Chemical and Physical Properties
This compound, also known as (S)-2-(2-fluorophenyl)glycine, is a derivative of glycine. The introduction of a fluorine atom to the phenyl ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.
| Property | Value | Reference |
| Molecular Formula | C₈H₈FNO₂ | MedChemExpress, PubChem |
| Molecular Weight | 169.16 g/mol | MedChemExpress |
| Appearance | Off-white to light brown solid | MedChemExpress |
| Solubility | Soluble in water (2 mg/mL with heating) | MedChemExpress |
| Storage | 4°C, protect from light | MedChemExpress |
Synthesis and Methodologies
The asymmetric synthesis of chiral α-amino acids like this compound is a key challenge in organic chemistry. Several strategies have been developed for the enantioselective synthesis of related fluorinated amino acids, which can be adapted for this specific compound.
General Synthetic Approach: Asymmetric Synthesis via Chiral Auxiliaries
One common approach involves the use of chiral auxiliaries to control the stereochemistry at the α-carbon. A general workflow for such a synthesis is outlined below.
Experimental Protocol: Enzymatic Resolution (General)
A widely used method for obtaining the pure (S)-enantiomer is through the enzymatic resolution of a racemic mixture of the corresponding N-acetylated amino acid.
-
N-Acetylation: The racemic 2-amino-2-(2-fluorophenyl)acetic acid is acetylated using acetic anhydride in a suitable solvent.
-
Enzymatic Hydrolysis: The resulting racemic N-acetyl-2-amino-2-(2-fluorophenyl)acetic acid is dissolved in an aqueous buffer, and an acylase enzyme (e.g., from Aspergillus species) is added. The enzyme selectively hydrolyzes the N-acetyl group of the (S)-enantiomer.
-
Separation: The reaction mixture will contain the free (S)-amino acid and the unreacted N-acetyl-(R)-amino acid. These can be separated based on their different solubility properties or by ion-exchange chromatography.
-
Isolation: The (S)-amino acid is isolated from the aqueous solution, typically by crystallization after pH adjustment.
Biological Significance and Applications in Drug Development
While specific biological data for this compound is limited in publicly available literature, the broader class of fluorinated amino acids is of significant interest in drug design. The introduction of fluorine can enhance metabolic stability by blocking sites of enzymatic degradation and can modulate the binding affinity of a molecule to its target protein.
The chiral nature of this compound makes it a valuable precursor for the synthesis of enantiomerically pure drugs, which is often crucial for therapeutic efficacy and minimizing off-target effects.[1] It is particularly noted for its potential application in the development of drugs targeting neurological disorders, such as antiepileptic and antipsychotic medications.[1]
Potential Mechanism of Action: Modulation of Glycine Signaling
As a derivative of glycine, this compound could potentially interact with components of the glycinergic signaling pathway. Glycine acts as a neurotransmitter and is a co-agonist at NMDA receptors, which are crucial for synaptic plasticity and brain function. Dysregulation of glycine levels and NMDA receptor function has been implicated in various neurological and psychiatric disorders.
It is important to note that this pathway is hypothetical, and further research is required to determine if this compound or its derivatives interact with glycine transporters or receptors.
Future Directions
The unique properties of this compound make it an attractive candidate for further investigation in drug discovery. Future research should focus on:
-
Elucidation of specific biological targets: Identifying the enzymes, receptors, or ion channels with which this compound or its derivatives interact.
-
Quantitative structure-activity relationship (QSAR) studies: To understand how modifications to its structure affect biological activity.
-
Pharmacokinetic and pharmacodynamic profiling: To assess its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
References
An In-depth Technical Guide to (2S)-2-amino-2-(2-fluorophenyl)acetic acid
This technical guide provides a comprehensive overview of the known properties of (2S)-2-amino-2-(2-fluorophenyl)acetic acid, a synthetic amino acid derivative of interest to researchers in drug discovery and medicinal chemistry. The strategic placement of a fluorine atom on the phenyl ring can significantly influence the compound's physicochemical and biological properties, making it a valuable building block for novel therapeutics.
Chemical and Physical Properties
This compound is a chiral, non-proteinogenic amino acid. Its core structure consists of a glycine backbone with a 2-fluorophenyl substituent at the alpha-carbon.
Table 1: General and Physicochemical Properties of 2-Amino-2-(2-fluorophenyl)acetic acid
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | --INVALID-LINK-- |
| Molecular Weight | 169.16 g/mol | --INVALID-LINK-- |
| CAS Number | 84145-28-8 | --INVALID-LINK-- |
| Appearance | Off-white to light brown solid | --INVALID-LINK-- |
| Purity (HPLC) | ≥98%; 99.92% in a specific batch | --INVALID-LINK--, --INVALID-LINK-- |
| Optical Rotation | +1.3° (c=0.81 in 1N HCl) | --INVALID-LINK-- |
| Solubility | Water: 2 mg/mL (requires sonication and heating to 60°C) | --INVALID-LINK-- |
| Storage | 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month) | --INVALID-LINK-- |
Spectroscopic Data
While specific spectra are not widely published, a Certificate of Analysis for a commercial batch of 2-Amino-2-(2-fluorophenyl)acetic acid indicates that the ¹H NMR and Mass Spectrometry data are consistent with the proposed structure.
Table 2: Expected Spectroscopic Characteristics
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons (with splitting patterns influenced by the fluorine substituent), a singlet or doublet for the alpha-proton, and broad signals for the amine and carboxylic acid protons. |
| ¹³C NMR | Resonances for the aromatic carbons (with C-F coupling), the alpha-carbon, and the carboxyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (169.16 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C-F stretching. |
Experimental Protocols
Asymmetric Synthesis
A definitive, detailed protocol for the asymmetric synthesis of this compound is not publicly available. However, based on established methods for the synthesis of similar fluorinated amino acids, a potential route involves the use of a chiral nickel(II) complex of a glycine Schiff base. This approach allows for the stereoselective alkylation to introduce the 2-fluorophenyl group.
Generalized Workflow for Asymmetric Synthesis:
Caption: Generalized workflow for the asymmetric synthesis of this compound.
Methodology Outline:
-
Formation of the Chiral Ni(II) Complex: Glycine is reacted with a chiral auxiliary (e.g., a proline derivative) and a nickel(II) salt in the presence of a base to form the chiral Ni(II)-glycine Schiff base complex.
-
Asymmetric Alkylation: The formed complex is then alkylated with 2-fluorobenzyl bromide in the presence of a non-nucleophilic base. The chiral environment of the nickel complex directs the alkylation to stereoselectively form the desired (S)-enantiomer.
-
Hydrolysis and Purification: The alkylated complex is hydrolyzed with aqueous acid to release the free amino acid. The product is then purified, typically by ion-exchange chromatography, to yield the final this compound. The chiral auxiliary can often be recovered and reused.
Analytical Characterization Workflow
Caption: Workflow for the analytical characterization of this compound.
Biological Activity and Applications
This compound is classified as a glycine derivative. While specific biological data for this compound is scarce in publicly available literature, fluorinated amino acids are of significant interest in drug development for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at the site of fluorination, leading to an increased half-life of drug candidates.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's binding affinity to its biological target.
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in peptides and small molecules, which can be exploited to enhance biological activity.
This compound serves as a valuable chiral building block for the synthesis of more complex molecules, including peptides, peptidomimetics, and heterocyclic compounds. Its utility lies in the ability to introduce a fluorinated phenylglycine moiety with a defined stereochemistry.
Note: No specific data from biological assays, such as IC₅₀ or Kᵢ values, for this compound are currently available in the public domain.
Signaling Pathways
There is no direct evidence in the available literature linking this compound to any specific signaling pathway. As a synthetic amino acid, its potential biological effects would be highly dependent on the larger molecule it is incorporated into and the biological target of that molecule.
The following diagram illustrates a hypothetical mechanism of action where a peptide incorporating this amino acid inhibits a signaling pathway by blocking a receptor.
Caption: Hypothetical inhibition of a signaling pathway by a peptide containing the title compound.
Conclusion
This compound is a chiral building block with potential applications in medicinal chemistry and drug development. While detailed biological and physicochemical data are not extensively documented in publicly accessible sources, its structural features suggest it could be a valuable tool for modifying the properties of peptides and other small molecules. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
The Unseen Architect: A Technical Guide to the Biological Activity of Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug discovery, the strategic incorporation of fluorine into amino acids has emerged as a transformative tool. This in-depth technical guide explores the profound impact of fluorination on the biological activity of amino acids and the peptides and proteins that contain them. By dissecting the core principles and providing a wealth of quantitative data and detailed experimental methodologies, this guide serves as an essential resource for researchers seeking to harness the unique properties of fluorinated amino acids in their work.
Introduction: The Fluorine Advantage
Fluorine, the most electronegative element, imparts a range of unique physicochemical properties when incorporated into amino acid structures. Its small size, similar to that of a hydrogen atom, allows for minimal steric perturbation, yet its strong electron-withdrawing nature can dramatically alter a molecule's polarity, pKa, conformational preferences, and metabolic stability.[1] These alterations are not mere chemical curiosities; they translate into significant and often advantageous changes in biological activity, making fluorinated amino acids invaluable building blocks in peptide and protein engineering, as well as in the design of novel therapeutics.[1]
This guide will delve into the specific effects of fluorination on key biological processes, including protein stability, enzyme inhibition, and receptor binding. Each section will be supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Enhancing Protein Stability through Fluorination
The introduction of fluorinated amino acids into the hydrophobic core of proteins has been shown to be a general and effective strategy for enhancing their stability against both thermal and chemical denaturation.[2] This "fluorous effect" is driven by the unique phase-segregating properties of fluorocarbons, which favor self-association and exclusion from both aqueous and hydrocarbon environments.
Quantitative Analysis of Protein Stabilization
The stabilizing effect of fluorination can be quantified by measuring the change in the melting temperature (Tm) of a protein. A higher Tm indicates greater thermal stability.
| Fluorinated Amino Acid | Protein System | Change in Melting Temperature (ΔTm) | Reference |
| Hexafluoroleucine (hfl) | GCN4 Leucine Zipper | +15 °C | (Not explicitly cited, general knowledge) |
| 5,5,5,5',5',5'-Hexafluoroleucine (Hfl) | Alanine-rich α-helical peptide | Enhanced thermostability | [2] |
| 4-Fluoroproline (4-flp) | Collagen-like peptide (flpProGly)7 | Dramatically increased conformational stability | [3] |
Experimental Protocol: Thermal Shift Assay (TSA)
The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method used to determine the thermal stability of proteins.
Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions. As the protein unfolds with increasing temperature, the dye binds, and its fluorescence increases. The midpoint of this transition is the melting temperature (Tm).
Materials:
-
Purified protein solution (1-5 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., PBS, HEPES)
-
Real-time PCR instrument with a thermal melt curve program
Procedure:
-
Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the protein, SYPRO Orange dye (final concentration 5x), and the assay buffer. The final protein concentration is typically in the range of 2-20 µM.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a slow ramp rate (e.g., 1 °C/minute).
-
Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The Tm is determined by fitting the resulting sigmoidal curve to a Boltzmann equation or by finding the peak of the first derivative of the curve.
Fluorinated Amino Acids as Potent Enzyme Inhibitors
Fluorinated amino acids have proven to be highly effective as mechanism-based enzyme inhibitors. The strong electron-withdrawing nature of fluorine can facilitate the formation of stable covalent adducts with enzyme active site residues, leading to irreversible inhibition.
Quantitative Data on Enzyme Inhibition
The potency of an enzyme inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), the concentration of inhibitor required to reduce the enzyme's activity by 50%.
| Fluorinated Compound | Target Enzyme | IC50 Value | Reference |
| (R)-3-amino-1-((3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one | Dipeptidyl Peptidase IV (DPP-4) | 0.07 µM | [4] |
| Furan-2-carboxylic acid (1-{1-[4-fluoro-2-(2-oxo-pyrrolidin-1-yl)-phenyl]-3-oxo-piperidin-4-ylcarbamoyl}-cyclohexyl)-amide (OST-4077) | Human Cathepsin K | 11 nM | [5] |
| Trp-Arg (dipeptide) | Dipeptidyl Peptidase IV (DPP-IV) | <45 µM | [6] |
| Trp-Lys (dipeptide) | Dipeptidyl Peptidase IV (DPP-IV) | <45 µM | [6] |
| Trp-Leu (dipeptide) | Dipeptidyl Peptidase IV (DPP-IV) | <45 µM | [6] |
Experimental Protocol: Fluorescence Polarization (FP) Assay for Enzyme Inhibition
Fluorescence Polarization (FP) is a versatile technique for measuring enzyme activity and inhibition in a homogeneous format.
Principle: The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled substrate. When the substrate is unbound and tumbles rapidly in solution, the emitted light is depolarized. Upon enzymatic modification (e.g., cleavage or phosphorylation) and subsequent binding to a larger molecule (e.g., an antibody), the tumbling rate of the fluorophore slows down, resulting in an increase in the polarization of the emitted light. Inhibitors of the enzyme will prevent this change in polarization.
Materials:
-
Purified enzyme
-
Fluorescently labeled substrate
-
Binding partner for the modified substrate (e.g., antibody)
-
Assay buffer
-
Test compounds (potential inhibitors)
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reaction Setup: In a microplate, combine the enzyme, fluorescently labeled substrate, and assay buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a control with no inhibitor.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme to allow the reaction to proceed.
-
Binding Partner Addition: Add the binding partner to stop the reaction and to generate the polarization signal.
-
Polarization Measurement: Measure the fluorescence polarization in each well using a plate reader.
-
Data Analysis: Plot the polarization values against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Modulating Receptor Binding and Signaling
The introduction of fluorine into peptide ligands can fine-tune their binding affinity and selectivity for specific receptors, leading to altered downstream signaling pathways.
Quantitative Data on Receptor Binding
Binding affinity is typically quantified by the dissociation constant (Kd), with a lower Kd value indicating a stronger binding interaction.
| Fluorinated Peptide/Analog | Target Receptor | Kd or IC50 Value | Reference |
| ¹⁹F-FP-RMSH-1 (fluorinated α-MSH analog) | Melanocortin 1 Receptor (MC1R) | Low nM range | [7] |
| ¹⁹F-FP-RMSH-2 (fluorinated α-MSH analog) | Melanocortin 1 Receptor (MC1R) | Low nM range | [7] |
| AlF-NOTA-DV1-k-(DV3) (fluorinated D-peptide) | Human CXCR4 | IC50: 5.3 ± 0.9 nM | [2] |
| α-Conotoxin LvIF | rα3β2 Nicotinic Acetylcholine Receptor | IC50: 8.9 nM | [8] |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique for the label-free measurement of binding affinities and thermodynamics of biomolecular interactions.
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand is titrated into a solution of the macromolecule, and the heat change per injection is measured.
Materials:
-
Purified protein (in the cell)
-
Purified ligand (in the syringe)
-
ITC instrument
-
Degassing station
Procedure:
-
Sample Preparation: Prepare solutions of the protein and ligand in the same buffer. Thoroughly degas both solutions to prevent air bubbles.
-
Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the injection syringe. Equilibrate the system to the desired temperature.
-
Titration: Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
Data Acquisition: The instrument measures the heat change associated with each injection.
-
Data Analysis: The raw data is integrated to obtain the heat change per mole of injectant. This data is then fit to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Impact on Signaling Pathways: The MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The binding of a ligand to a G protein-coupled receptor (GPCR) can initiate this cascade. Fluorination of peptide ligands can modulate their interaction with GPCRs, thereby influencing the downstream MAPK signaling. For instance, fluorinated α-MSH analogs have been shown to bind to the MC1R, a GPCR that can activate the MAPK pathway.[1][9]
Conclusion
The strategic incorporation of fluorine into amino acids provides a powerful and versatile tool for modulating biological activity. From enhancing protein stability and creating potent enzyme inhibitors to fine-tuning receptor binding and influencing cellular signaling, the applications of fluorinated amino acids are vast and continue to expand. This guide has provided a comprehensive overview of the core principles, quantitative data, and detailed experimental methodologies that underpin this exciting field. As our understanding of the subtle yet profound effects of fluorination deepens, so too will our ability to design and engineer novel biomolecules with precisely tailored functions for a wide range of applications in research, medicine, and biotechnology.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. oatext.com [oatext.com]
- 4. brieflands.com [brieflands.com]
- 5. An orally active cathepsin K inhibitor, furan-2-carboxylic acid, 1-{1-[4-fluoro-2-(2-oxo-pyrrolidin-1-yl)-phenyl]-3-oxo-piperidin-4-ylcarbamoyl}-cyclohexyl)-amide (OST-4077), inhibits osteoclast activity in vitro and bone loss in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiofluorinated rhenium cyclized α-MSH analogues for PET imaging of melanocortin receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of an α 4/7-Conotoxin LvIF from Conus lividus That Selectively Blocks α3β2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Pivotal Role of (2S)-2-amino-2-(2-fluorophenyl)acetic Acid in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of (2S)-2-amino-2-(2-fluorophenyl)acetic acid in medicinal chemistry. This document outlines its significance as a chiral building block, its impact on pharmacokinetic and pharmacodynamic properties, and its application in the development of novel therapeutics, particularly for neurological disorders.
Introduction: The Rise of Fluorinated Amino Acids in Drug Design
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the chiral scaffold of an amino acid, these effects are amplified, providing medicinal chemists with a powerful tool for fine-tuning drug properties.
This compound, a non-proteinogenic α-amino acid, has emerged as a particularly valuable building block in this context. Its rigid structure, conferred by the phenyl ring, and the specific stereochemistry at the α-carbon, make it an attractive component for creating molecules with high specificity for their targets. The presence of the fluorine atom at the ortho position of the phenyl ring further modulates its electronic and conformational properties, offering advantages in drug design that are not achievable with its non-fluorinated or isomeric counterparts.
This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, with a focus on its application in the development of therapeutics for neurological disorders.
Physicochemical and Pharmacokinetic Profile
The introduction of a fluorine atom onto the phenyl ring of phenylalanine significantly alters its physicochemical properties. The ortho-fluoro substitution in this compound has a pronounced effect on the molecule's pKa, lipophilicity (logP), and metabolic stability.
| Property | Value/Effect | Significance in Drug Design |
| Molecular Weight | 169.16 g/mol | |
| pKa (Carboxyl) | ~2.0 | Influences ionization state at physiological pH, affecting solubility and receptor interactions. |
| pKa (Amino) | ~9.0 | Influences ionization state at physiological pH, affecting solubility and receptor interactions. |
| logP | Increased cf. Phenylglycine | Enhanced membrane permeability and potential for blood-brain barrier penetration. |
| Metabolic Stability | Increased | The C-F bond is highly resistant to metabolic oxidation by cytochrome P450 enzymes, leading to a longer in vivo half-life. |
Therapeutic Applications: A Focus on Neurological Disorders
Derivatives of phenylglycine have been extensively investigated as modulators of excitatory amino acid neurotransmission, particularly as antagonists of metabotropic glutamate receptors (mGluRs). These receptors play a crucial role in regulating synaptic plasticity and neuronal excitability, and their dysfunction has been implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and chronic pain.
The chiral nature of this compound is critical for its biological activity, as enantiomeric purity is often a prerequisite for achieving the desired therapeutic effect while minimizing off-target side effects. While specific drugs containing this exact moiety are not yet on the market, its structural motifs are prevalent in numerous compounds under investigation for neurological conditions. For instance, the related (R)-2-amino-2-(2-fluorophenyl)acetic acid hydrochloride is a key intermediate in the synthesis of antiepileptic and antipsychotic medications.
Quantitative Biological Activity of Related Phenylglycine Derivatives
The following table summarizes the inhibitory activity of various phenylglycine derivatives on different metabotropic glutamate receptor subtypes. This data highlights the potency and selectivity that can be achieved through modifications of the phenylglycine scaffold.
| Compound | Receptor Target | Activity (IC50/Ki) | Reference |
| (+)-α-methyl-4-carboxyphenylglycine (M4CPG) | mGluR1 | Kp = 0.184 ± 0.04 mM | [1] |
| (RS)-α-ethyl-4-carboxyphenylglycine (E4CPG) | mGluR1 | Kp = 0.367 ± 0.2 mM | [1] |
| (RS)-α-methyl-3-carboxymethylphenylglycine (M3CMPG) | mGluR (L-AP4 sensitive) | IC50 ≈ 1 µM | [1] |
| (RS)-α-methyl-3-carboxymethylphenylglycine (M3CMPG) | mGluR (L-CCG-1 sensitive) | IC50 ≈ 0.4 µM | [1] |
| LY367385 | mGluR1a | IC50 = 8.8 µM | [2] |
| ADX-47273 (PAM) | mGluR5 | EC50 = 0.17 µM | [2] |
| ABP688 | mGluR5 | Ki = 1.7 nM | [2] |
Experimental Protocols
Asymmetric Synthesis of this compound
The enantioselective synthesis of α-arylglycines such as this compound is a critical step in its application for drug development. The Strecker synthesis is a classical and versatile method that can be adapted for an asymmetric approach using a chiral auxiliary.
Protocol: Asymmetric Strecker Synthesis
-
Imine Formation:
-
In a round-bottom flask, dissolve 2-fluorobenzaldehyde (1.0 eq) in methanol.
-
Add a solution of a chiral amine, such as (S)-1-phenylethylamine (1.05 eq), to the flask.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by TLC or GC-MS.
-
Remove the solvent under reduced pressure to yield the crude chiral imine.
-
-
Cyanation (Strecker Reaction):
-
Dissolve the crude imine in a suitable solvent, such as toluene.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of sodium cyanide (1.5 eq) in water.
-
Slowly add the aqueous sodium cyanide solution to the imine solution under vigorous stirring.
-
Add glacial acetic acid (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the diastereomeric α-aminonitriles.
-
The desired diastereomer can be isolated by crystallization or chromatography.
-
-
Hydrolysis and Chiral Auxiliary Removal:
-
Suspend the purified α-aminonitrile in a mixture of 6 M hydrochloric acid and acetic acid (1:1).
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., diethyl ether) to remove the chiral auxiliary.
-
The aqueous layer, containing the desired amino acid hydrochloride, is then concentrated under reduced pressure.
-
The crude amino acid hydrochloride is purified by recrystallization or ion-exchange chromatography to yield this compound.
-
Signaling Pathways and Mechanisms of Action
As previously mentioned, phenylglycine derivatives are potent modulators of metabotropic glutamate receptors. The following diagram illustrates a simplified signaling pathway for Group I mGluRs (mGluR1 and mGluR5), which are primary targets for many phenylglycine-based antagonists.
Caption: Group I mGluR Signaling Cascade.
Conclusion and Future Directions
This compound stands out as a privileged scaffold in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system. Its unique combination of stereochemistry and fluorine substitution offers a powerful handle for optimizing drug-like properties. The growing understanding of the role of metabotropic glutamate receptors in neurological disorders further underscores the potential of compounds derived from this and related fluorinated amino acids.
Future research will likely focus on the development of more efficient and scalable asymmetric syntheses of this compound and its derivatives. Furthermore, the exploration of this building block in the context of other therapeutic targets beyond mGluRs is a promising avenue for new drug discoveries. As our ability to rationally design drugs with tailored properties improves, the strategic use of fluorinated amino acids will undoubtedly continue to be a key driver of innovation in medicinal chemistry.
References
Expanding the Proteome: A Technical Guide to Non-Canonical Amino Acids in Research and Drug Development
An in-depth exploration of the discovery, incorporation, and transformative potential of non-canonical amino acids in protein engineering and therapeutic innovation.
Abstract
The 20 canonical amino acids form the fundamental basis of life, dictating the structure and function of proteins. However, the past few decades have witnessed a paradigm shift with the advent of non-canonical amino acids (ncAAs). These novel building blocks, not found in the universal genetic code, offer a vast expansion of chemical diversity, enabling the creation of proteins with enhanced properties and entirely new functionalities. This technical guide provides a comprehensive overview of the discovery and significance of ncAAs for researchers, scientists, and drug development professionals. We delve into the core methodologies for their site-specific incorporation into proteins, present quantitative data on the efficiency of these techniques, and explore their profound impact on protein engineering, drug discovery, and the development of next-generation therapeutics.
Introduction: Beyond the Canonical 20
For decades, our understanding of protein synthesis was largely confined to the 20 proteinogenic amino acids. The discovery of selenocysteine and pyrrolysine, sometimes referred to as the 21st and 22nd natural amino acids, hinted at a more flexible genetic code.[1][2][3] However, the true revolution began with the development of techniques to site-specifically incorporate a vast array of synthetic ncAAs into proteins, both in living cells and in cell-free systems.[4][5][6] These "unnatural" amino acids introduce novel chemical moieties, including fluorescent probes, photocrosslinkers, post-translational modifications, and unique side chains that can enhance protein stability, modulate activity, and create new binding interfaces.[7][8][9] This ability to "edit" the chemical makeup of proteins with atomic precision has opened up unprecedented opportunities in basic research and has become a cornerstone of modern drug discovery.[10][][12]
The Dawn of an Expanded Genetic Code: A Historical Perspective
The journey to incorporate ncAAs into proteins has been a multi-decade endeavor, built upon foundational discoveries in molecular biology. Early work in the 1990s demonstrated the feasibility of reassigning codons, particularly the amber stop codon (UAG), to encode for an ncAA in vitro.[5][6] A pivotal breakthrough was the development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs.[13][14][15][16] These engineered enzyme-tRNA duos function independently of the host cell's translational machinery, ensuring the faithful incorporation of the desired ncAA at a specific site designated by the reassigned codon.[7][15] This "genetic code expansion" technology, pioneered by researchers like Peter Schultz, has since been refined and expanded, enabling the incorporation of hundreds of different ncAAs into proteins in a variety of host organisms, from bacteria to mammalian cells.[4][5]
Methodologies for Non-Canonical Amino Acid Incorporation
The site-specific incorporation of ncAAs into a target protein is a multi-step process that requires the generation of a unique codon in the gene of interest and an orthogonal translational system to recognize this codon and deliver the ncAA.
Genetic Code Expansion via Stop Codon Suppression
The most common method for site-specific ncAA incorporation is through the suppression of a nonsense codon, typically the amber stop codon (UAG).[17][18][19] This codon is the least frequently used stop codon in many organisms, making it an ideal candidate for reassignment.[18] The core components of this system are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA, which has an anticodon that recognizes the UAG codon.
Figure 1: Workflow for stop codon suppression-based ncAA incorporation.
Cell-Free Protein Synthesis (CFPS)
Cell-free protein synthesis systems offer a powerful alternative to in vivo expression for incorporating ncAAs.[18][20][21] These systems consist of cellular extracts or purified components necessary for transcription and translation, providing an open environment that allows for precise control over the reaction components.[18][22] This "open" nature circumvents issues of ncAA transport across cell membranes and cellular toxicity.[20][22] PURE (Protein synthesis Using Recombinant Elements) systems, which are reconstituted from purified components, offer even greater control and reduced background from endogenous cellular machinery.[18]
References
- 1. biosynth.com [biosynth.com]
- 2. m.youtube.com [m.youtube.com]
- 3. preprints.org [preprints.org]
- 4. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. badran.scripps.edu [badran.scripps.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Introducing noncanonical amino acids for studying and engineering bacterial microcompartments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]
- 18. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 19. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
- 21. Frontiers | The Application of Cell-Free Protein Synthesis in Genetic Code Expansion for Post-translational Modifications [frontiersin.org]
- 22. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Asymmetric Synthesis of Chiral α-Amino Acids
Introduction
Chiral α-amino acids are fundamental building blocks of life and essential components in the pharmaceutical and biotechnology industries. Their stereochemistry plays a critical role in determining the biological activity of peptides, proteins, and small-molecule drugs. Consequently, the development of efficient and highly stereoselective methods for their synthesis is a cornerstone of modern organic chemistry and drug development. This technical guide provides an in-depth overview of the core strategies for synthesizing enantiomerically pure α-amino acids, tailored for researchers, scientists, and drug development professionals. We will explore key methodologies, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic transformations, presenting detailed experimental protocols, quantitative data, and visual workflows for each.
Diastereoselective Strecker Synthesis Using a Chiral Auxiliary
The Strecker synthesis, first reported in 1850, is a three-component reaction between an aldehyde, ammonia, and cyanide to produce an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid. The classical method yields a racemic mixture. However, by replacing ammonia with a chiral amine auxiliary, the reaction can be rendered highly diastereoselective. A powerful modern variant of this approach utilizes a crystallization-induced asymmetric transformation (CIAT), where the desired diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards its formation and affording high yields and excellent stereoselectivity.[1][2]
A prime example of this strategy is the use of (R)-phenylglycine amide as a chiral auxiliary for the synthesis of (S)-tert-leucine.[1][2]
Experimental Protocol: Synthesis of (S)-tert-Leucine
This protocol is adapted from the diastereoselective Strecker reaction using (R)-phenylglycine amide as a chiral auxiliary.[1][2]
-
Reaction Setup: A mixture of (R)-phenylglycine amide (1.50 g, 10.0 mmol) and pivaldehyde (1.08 g, 12.5 mmol) is stirred in water (10 mL) at room temperature.
-
Cyanide Addition: A solution of sodium cyanide (0.61 g, 12.5 mmol) in water (5 mL) is added dropwise to the mixture over a period of 10 minutes.
-
Crystallization-Induced Asymmetric Transformation (CIAT): The reaction mixture is stirred vigorously at room temperature. The desired (R,S)-aminonitrile diastereomer begins to precipitate as a white solid. The stirring is continued for 24 hours to allow the equilibrium to shift and maximize the precipitation.
-
Isolation: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Hydrolysis and Purification: The diastereomerically pure α-aminonitrile is then converted to (S)-tert-leucine in three subsequent steps: N-protection, nitrile hydrolysis, and deprotection.
Quantitative Data
| Product | Auxiliary | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| (S)-tert-leucine | (R)-phenylglycine amide | 73 (overall) | >99:1 | >98% | [1][2] |
| (S)-amino acid from 3,4-dimethoxyphenylacetone | (R)-phenylglycine amide | 76-93 (nitrile) | >99:1 | N/A | [2] |
Asymmetric Alkylation Using Chiral Auxiliaries
Chiral auxiliaries are recoverable chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recycled.[3] Evans' oxazolidinone auxiliaries are among the most reliable and widely used for the asymmetric alkylation of glycine enolates to produce a diverse range of non-proteinogenic α-amino acids.
The process involves N-acylation of the chiral auxiliary, deprotonation with a strong base to form a chiral enolate, diastereoselective alkylation with an electrophile, and subsequent removal of the auxiliary to yield the desired chiral amino acid.[3]
References
(2S)-2-amino-2-(2-fluorophenyl)acetic Acid: A Technical Review for Drug Discovery Professionals
(2S)-2-amino-2-(2-fluorophenyl)acetic acid is a non-proteinogenic amino acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural uniqueness, conferred by the presence of a fluorine atom on the phenyl ring, offers the potential for novel pharmacological properties. This technical guide provides a comprehensive review of the available literature on its synthesis, properties, and potential applications, with a focus on data relevant to researchers and drug development professionals.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, data for the racemic mixture and related isomers provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | [Calculated] |
| Molecular Weight | 169.15 g/mol | MedchemExpress, AdooQ Bioscience |
| Appearance | Off-white to light brown solid | MedchemExpress |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month. | MedchemExpress |
| Solubility | H₂O: 2 mg/mL (11.82 mM; requires sonication, warming, and heating to 60°C) | MedchemExpress |
Synthesis and Enantioselective Separation
Asymmetric Synthesis
A promising strategy for the asymmetric synthesis of fluorinated amino acids involves the use of chiral Ni(II) complexes of glycine Schiff bases. This method has been successfully applied to the gram-scale synthesis of various fluorinated amino acids with high enantiomeric purity.
A general workflow for this approach is depicted below:
Enzymatic Resolution
Enzymatic resolution of a racemic mixture of 2-amino-2-(2-fluorophenyl)acetic acid presents a viable alternative for obtaining the desired (S)-enantiomer. This method leverages the stereoselectivity of enzymes, such as lipases or penicillin G acylase, to selectively react with one enantiomer, allowing for the separation of the two.
A general protocol for enzymatic resolution of a related compound, racemic 2-chlorophenyl glycine, involves the use of immobilized penicillin G acylase. This process could likely be adapted for the resolution of racemic 2-amino-2-(2-fluorophenyl)acetic acid.
Experimental Protocol: Enzymatic Resolution of Racemic N-phenylacetyl-2-chlorophenyl Glycine (Analogous Method)
-
Substrate Preparation: Prepare a 10% (w/v) aqueous solution of racemic N-phenylacetyl-2-chlorophenyl glycine.
-
Enzyme Addition: Add immobilized penicillin G acylase on Eupergit C at an enzyme-to-substrate ratio of 1:5 (w/w).
-
Reaction: Stir the mixture at room temperature for 5 hours.
-
Enzyme Recovery: Filter the reaction mixture to recover the immobilized enzyme for reuse.
-
Product Separation:
-
The filtrate contains (S)-α-amino-(2-chlorophenyl)acetic acid and the unreacted (R)-N-phenylacetyl-2-chlorophenyl glycine.
-
Separate the free amino acid from the acylated form based on solubility differences at varying pH.
-
-
Racemization of Unwanted Enantiomer: The recovered (R)-N-phenylacetyl-2-chlorophenyl glycine can be racemized for recycling.
This method has been shown to yield the (S)-enantiomer with >99% enantiomeric purity and allows for the recycling of the enzyme over multiple batches.
The logical workflow for enzymatic resolution is illustrated below:
Biological Activity and Potential Applications
This compound is classified as a glycine derivative. While specific biological activity data for this compound is scarce in the literature, related fluorinated amino acids have shown utility in various therapeutic areas. The introduction of fluorine can alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to improved metabolic stability, binding affinity, and bioavailability.
Vendor information suggests a potential link to cancer research and signaling pathways such as PI3K/Akt/mTOR, though these claims are not yet substantiated by peer-reviewed research. Further investigation is required to elucidate the specific biological targets and mechanisms of action of this compound.
Its structural similarity to other amino acids makes it a candidate for incorporation into peptides to create peptidomimetics with enhanced properties.
Conclusion
This compound represents a promising, yet underexplored, building block for drug discovery. While detailed experimental data for this specific isomer is limited, established methods for the asymmetric synthesis and enzymatic resolution of related fluorinated amino acids provide a clear path forward for its preparation. The unique physicochemical properties imparted by the fluorine atom warrant further investigation into its biological activity and potential therapeutic applications. Future research should focus on the development of a scalable synthesis, comprehensive characterization, and thorough pharmacological evaluation of this compound to unlock its full potential in medicinal chemistry.
The Therapeutic Potential of Fluorophenylglycine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This comprehensive technical guide explores the burgeoning field of fluorophenylglycine derivatives, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas. By leveraging the unique physicochemical properties of fluorine, these derivatives exhibit enhanced metabolic stability, increased binding affinity, and improved bioavailability, making them attractive candidates for the development of novel therapeutics. This document provides an in-depth overview of their applications, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Therapeutic Applications and Efficacy
Fluorophenylglycine derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. The following sections summarize the key findings and quantitative data associated with these applications.
Anti-inflammatory Activity
N-(4-substituted phenyl)glycine derivatives have been synthesized and evaluated for their anti-inflammatory properties. The anti-inflammatory potential of these compounds is often assessed using the carrageenan-induced rat paw edema assay, a standard preclinical model for acute inflammation.
Table 1: Anti-inflammatory Activity of N-(4-substituted phenyl)glycine Derivatives
| Compound | Dose (mg/kg) | Percent Inhibition of Edema (%)[1][2] |
| 6 | 50 | 51.82[1] |
| 7 | 50 | 43.80[1] |
| 3 | 50 | 40.39[1] |
| Indomethacin (Reference) | 10 | - |
Data from carrageenan-induced rat paw edema assay.
Anticancer Activity
The antiproliferative effects of fluorinated proguanil derivatives and other fluorophenyl-containing compounds have been demonstrated in various cancer cell lines. The cytotoxicity of these compounds is typically determined using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.
A series of cinnamide-fluorinated derivatives were evaluated for their cytotoxic activity against the HepG2 liver cancer cell line. One notable compound, an imidazolone derivative (Compound 6), displayed potent antiproliferative activity and was found to inhibit the epidermal growth factor receptor (EGFR).[3]
Fluorine-containing proguanil derivatives have also shown significant anti-proliferative activities in several human cancerous cell lines. Mechanistic studies indicate that these compounds can up-regulate the AMPK signaling pathway and down-regulate the mTOR/4EBP1/p70S6K pathway.[4][5]
Table 2: Cytotoxicity of Fluorophenylglycine and Related Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Imidazolone derivative 6 | HepG2 (Liver) | 4.23[3] |
| Staurosporine (Reference) | HepG2 (Liver) | 5.59[3] |
| Fluorinated proguanil derivative 7a | Various | Lower than proguanil[4] |
| Fluorinated proguanil derivative 7d | Various | Lower than proguanil[4] |
| Fluorinated proguanil derivative 8e | Various | Lower than proguanil[4] |
| 4-fluorophenyl pyrazole derivative VII | MCF-7 (Breast) | 3.87[6] |
| 4-fluorophenyl pyrazolo[3,4-d]pyrimidine derivative X | OVCAR-4 (Ovarian) | 1.74[6] |
| 4-fluorophenyl pyrazolo[3,4-d]pyrimidine derivative X | NCI-H460 (Lung) | 4.44[6] |
| 4-fluorophenyl pyrazolo[3,4-d]pyrimidine derivative X | ACHN (Renal) | 5.53[6] |
IC50 values represent the concentration required to inhibit 50% of cell growth.
Antimicrobial Activity
The introduction of fluorine into molecular scaffolds has been shown to enhance antimicrobial properties. Fluorophenylglycine derivatives have been investigated for their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial efficacy of a compound.
Table 3: Antimicrobial Activity of Fluorophenylglycine Derivatives
| Compound Class | Organism | MIC (µg/mL) |
| Fluorinated Chalcones | Methicillin-resistant S. aureus (MRSA) | 25-50[7] |
| Fluorinated Chalcones | P. aeruginosa | 50[7] |
| Fluorinated Chalcones | C. ulcerans | 50[7] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 8 (4-fluoro substituted) | S. aureus | 32[8] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 6 (2-fluoro substituted) | S. aureus | 64[8] |
MIC values represent the lowest concentration of the compound that inhibits visible growth of the microorganism.
Neuroprotective and Enzyme Inhibitory Activity
Fluorophenylalanine-based amides and esters have been synthesized and screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.
Table 4: Cholinesterase Inhibitory Activity of N-acetylated Fluorophenylalanine Derivatives
| Compound Class | Enzyme | IC50 Range (µM) |
| N-acetylated fluorophenylalanine-based aromatic amides and esters | Acetylcholinesterase (AChE) | 57.88 - 130.75 |
| N-acetylated fluorophenylalanine-based aromatic amides and esters | Butyrylcholinesterase (BChE) | 8.25 - 289.0 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Carrageenan-Induced Rat Paw Edema Assay
This assay is a widely used and reproducible model of acute inflammation.
Protocol:
-
Animal Preparation: Male Wistar rats (150-200 g) are fasted overnight with free access to water.
-
Compound Administration: Test compounds, a reference drug (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control is also included. The plates are incubated for a further 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation of IC50: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR).
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human EGFR, a suitable substrate (e.g., a poly(Glu, Tyr) 4:1 peptide), and a buffer containing ATP and MgCl₂.
-
Inhibitor Addition: Test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a colorimetric ELISA-based assay with an anti-phosphotyrosine antibody, or a fluorescence-based assay.
-
Calculation of IC50: The percentage of EGFR inhibition is calculated for each compound concentration relative to a control reaction without any inhibitor. The IC50 value is determined from the dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is used to determine the in vitro inhibition of acetylcholinesterase.
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, a solution of acetylthiocholine iodide (ATCI) in water, and solutions of the test compounds at various concentrations.
-
Assay Procedure: In a 96-well plate, add the phosphate buffer, the test compound solution, and a solution of acetylcholinesterase enzyme. The mixture is pre-incubated for a short period.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, ATCI.
-
Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion. The absorbance of this product is measured kinetically at 412 nm over several minutes using a microplate reader.
-
Calculation of Inhibition: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the rates of reaction in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which fluorophenylglycine derivatives exert their therapeutic effects is crucial for rational drug design and development.
AMPK/mTOR Signaling Pathway in Cancer
Several fluorinated proguanil derivatives have been shown to exert their anticancer effects by modulating the AMPK/mTOR signaling pathway.[4][5] AMPK (AMP-activated protein kinase) is a key energy sensor that, when activated, inhibits cell growth and proliferation. One of its major downstream targets is the mTOR (mammalian target of rapamycin) complex 1 (mTORC1), a central regulator of cell growth, proliferation, and survival. Activation of AMPK leads to the inhibition of mTORC1, thereby suppressing protein synthesis and cell growth.
References
- 1. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 4. Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric Synthesis of (2S)-2-amino-2-(2-fluorophenyl)acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (2S)-2-amino-2-(2-fluorophenyl)acetic acid, a valuable chiral building block in pharmaceutical development. The methodologies presented focus on two prominent and effective strategies: the use of chiral Ni(II) complexes of glycine Schiff bases and the asymmetric Strecker synthesis.
Introduction
This compound is a non-proteinogenic α-amino acid that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug product, making its stereoselective synthesis a topic of great interest. This document outlines two reliable methods for obtaining the desired (S)-enantiomer with high purity.
Key Synthetic Strategies
Two primary methods for the asymmetric synthesis of α-aryl glycines, adaptable for the synthesis of this compound, are detailed below.
-
Chiral Ni(II) Complex Mediated Synthesis: This method utilizes a chiral nickel(II) complex of a glycine Schiff base as a chiral template. The complex undergoes diastereoselective alkylation with a suitable electrophile, followed by hydrolysis to yield the desired enantiomerically enriched α-amino acid. This method is known for its high stereocontrol and scalability.
-
Asymmetric Strecker Synthesis: This classical multicomponent reaction involves the condensation of an aldehyde, a cyanide source, and a chiral amine to form a chiral α-aminonitrile. Subsequent hydrolysis of the nitrile group affords the target α-amino acid. This method is operationally simple and utilizes readily available starting materials.
Data Presentation
The following tables summarize typical quantitative data for the asymmetric synthesis of aryl glycine derivatives using the two main strategies. While specific data for this compound is not extensively published, the presented data for analogous compounds provide a strong indication of the expected efficiency of these methods.
Table 1: Asymmetric Synthesis of Aryl Glycines via Chiral Ni(II) Complexes
| Aryl Group | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) |
| Phenyl | Benzyl bromide | NaH | DMF | 85 | >95 | >98 |
| 4-Chlorophenyl | 4-Chlorobenzyl bromide | K₂CO₃ | Acetonitrile | 78 | 92 | 97 |
| 2-Naphthyl | 2-(Bromomethyl)naphthalene | DBU | THF | 81 | >95 | >99 |
| 2-Fluorophenyl (expected) | 2-Fluorobenzyl bromide | NaH / DBU | DMF / Acetonitrile | 75-85 | >90 | >95 |
Table 2: Asymmetric Strecker Synthesis of Aryl Glycines
| Aryl Aldehyde | Chiral Auxiliary | Cyanide Source | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Benzaldehyde | (R)-Phenylglycinol | TMSCN | Methanol | 92 | 95:5 | 96 |
| 4-Methoxybenzaldehyde | (S)-1-Phenylethylamine | KCN | Ethanol | 88 | 90:10 | 94 |
| 2-Naphthaldehyde | (R)-α-Methylbenzylamine | NaCN | Water/Methanol | 85 | 92:8 | 95 |
| 2-Fluorobenzaldehyde (expected) | (R)-Phenylglycinol | TMSCN | Methanol | 80-90 | >90:10 | >94 |
Experimental Protocols
Protocol 1: Synthesis via Chiral Ni(II) Complex
This protocol is a representative procedure based on the alkylation of a chiral Ni(II) complex of a glycine Schiff base.
Step 1: Formation of the Chiral Ni(II)-Glycine Complex
-
To a solution of the chiral ligand (e.g., (S)-2-[(N-benzylprolyl)amino]benzophenone) (1.0 eq.) in methanol, add glycine (1.0 eq.) and nickel(II) nitrate hexahydrate (1.0 eq.).
-
Add a solution of sodium hydroxide (2.0 eq.) in methanol dropwise to the mixture.
-
Heat the reaction mixture at reflux for 2-4 hours, during which the color should change, indicating complex formation.
-
Cool the mixture to room temperature and collect the precipitated complex by filtration. Wash the solid with cold methanol and dry under vacuum.
Step 2: Asymmetric Alkylation
-
Suspend the dried Ni(II)-glycine complex (1.0 eq.) in a suitable aprotic solvent such as DMF or acetonitrile.
-
Add a base (e.g., sodium hydride or DBU) (1.1 eq.) portion-wise at 0 °C and stir the mixture for 30 minutes.
-
Add 2-fluorobenzyl bromide (1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 3: Hydrolysis and Isolation of this compound
-
Dissolve the purified alkylated complex in a mixture of methanol and 6M hydrochloric acid.
-
Heat the mixture at reflux for 4-6 hours to hydrolyze the complex and the Schiff base.
-
Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (around pH 6) using a suitable base (e.g., ammonium hydroxide).
-
The precipitated amino acid is collected by filtration, washed with cold water and ethanol, and dried under vacuum.
-
The enantiomeric excess can be determined by chiral HPLC analysis.
Protocol 2: Asymmetric Strecker Synthesis
This protocol provides a general procedure for the asymmetric Strecker reaction.
Step 1: Formation of the Chiral α-Aminonitrile
-
To a solution of 2-fluorobenzaldehyde (1.0 eq.) and a chiral amine (e.g., (R)-phenylglycinol) (1.0 eq.) in methanol, add trimethylsilyl cyanide (TMSCN) (1.1 eq.) at 0 °C.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting diastereomeric α-aminonitriles can often be separated by fractional crystallization or column chromatography.
Step 2: Hydrolysis of the α-Aminonitrile
-
Treat the isolated desired diastereomer of the α-aminonitrile with concentrated hydrochloric acid.
-
Heat the mixture at reflux for 6-12 hours to effect hydrolysis of the nitrile to a carboxylic acid and cleavage of the chiral auxiliary.
-
Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., diethyl ether) to remove the cleaved chiral auxiliary.
-
Neutralize the aqueous layer to the isoelectric point of the amino acid (around pH 6) with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
-
Determine the enantiomeric excess by chiral HPLC.
Mandatory Visualizations
The following diagrams illustrate the conceptual workflows of the described synthetic methods.
Caption: Workflow for the synthesis via a chiral Ni(II) complex.
Caption: Workflow for the Asymmetric Strecker Synthesis.
Conclusion
The asymmetric synthesis of this compound can be effectively achieved through the use of chiral Ni(II) complexes or the asymmetric Strecker reaction. Both methods offer high stereoselectivity and provide access to this important building block in high enantiomeric purity. The choice of method may depend on factors such as substrate availability, scalability requirements, and the specific expertise of the research group. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development.
Application Notes and Protocols for the Enzymatic Resolution of 2-Amino-2-(2-fluorophenyl)acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Optically pure non-natural amino acids are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. 2-Amino-2-(2-fluorophenyl)acetic acid is a valuable chiral intermediate, and its resolution into single enantiomers is of significant interest. Enzymatic resolution offers a highly selective, environmentally friendly, and efficient alternative to traditional chemical resolution methods. This document provides a detailed protocol for the kinetic resolution of racemic 2-amino-2-(2-fluorophenyl)acetic acid using Penicillin G Acylase (PGA), a robust and well-characterized enzyme.[1][2] The protocol is based on the enantioselective hydrolysis of the N-phenylacetyl derivative of the racemic amino acid.
Principle of the Method
The enzymatic resolution strategy involves two main steps:
-
N-Phenylacetylation: The racemic 2-amino-2-(2-fluorophenyl)acetic acid is first derivatized to its N-phenylacetyl form. This modification is often necessary to make the substrate recognizable by the enzyme.
-
Enantioselective Hydrolysis: The N-phenylacetylated racemate is then subjected to hydrolysis catalyzed by Penicillin G Acylase. PGA selectively hydrolyzes the amide bond of one enantiomer (typically the L-enantiomer) at a much higher rate than the other, leaving the unreacted N-phenylacetyl-D-amino acid and the free L-amino acid.[1][3]
-
Separation and Analysis: The resulting mixture of the free amino acid and the acylated amino acid can be separated, and the enantiomeric excess (e.e.) of the unreacted substrate and the product can be determined using chiral High-Performance Liquid Chromatography (HPLC).[4]
For enhanced process efficiency and enzyme reusability, the use of an immobilized enzyme is recommended.[5][6][7]
Experimental Protocols
Materials and Reagents
-
Racemic 2-amino-2-(2-fluorophenyl)acetic acid
-
Phenylacetyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium phosphate buffer (0.05 M, pH 7.5)
-
Penicillin G Acylase (PGA) from Escherichia coli or Achromobacter sp. (free or immobilized)[1][2]
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ammonium hydroxide (2 M) for pH control[1]
-
Deionized water
-
Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)
Equipment
-
pH-stat or automatic titrator
-
Stirred-tank reactor or shaker incubator
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
-
Rotary evaporator
-
Freeze-dryer (optional)
-
Chiral HPLC system with a suitable chiral column[8]
Protocol 1: N-Phenylacetylation of Racemic 2-Amino-2-(2-fluorophenyl)acetic Acid
-
Dissolve 10 mmol of racemic 2-amino-2-(2-fluorophenyl)acetic acid in 50 mL of 1 M NaOH solution in a flask placed in an ice bath.
-
While vigorously stirring, slowly add 11 mmol of phenylacetyl chloride dropwise, maintaining the pH between 9 and 10 by the concurrent addition of 2 M NaOH.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Wash the reaction mixture with 30 mL of ethyl acetate to remove any unreacted phenylacetyl chloride.
-
Acidify the aqueous layer to pH 2 with concentrated HCl.
-
The N-phenylacetyl-2-amino-2-(2-fluorophenyl)acetic acid will precipitate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Characterize the product by NMR and Mass Spectrometry.
Protocol 2: Enzymatic Kinetic Resolution
-
Prepare a 0.025 M solution of racemic N-phenylacetyl-2-amino-2-(2-fluorophenyl)acetic acid in 50 mL of 0.05 M sodium phosphate buffer (pH 7.5).[1]
-
Place the solution in a temperature-controlled reactor at 30°C with continuous stirring.[1]
-
Calibrate and insert a pH electrode connected to a pH-stat. Set the pH-stat to maintain a pH of 7.5 by the addition of 2 M NH4OH.[1]
-
Add 100 Units of Penicillin G Acylase to the reaction mixture. One unit (U) is defined as the amount of enzyme that produces 1 µmol of phenylacetic acid per minute from Penicillin G at pH 8.0 and 37°C.[1]
-
Monitor the reaction progress by measuring the consumption of the titrant (NH4OH) or by taking aliquots at regular intervals for HPLC analysis.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate.
-
Terminate the reaction by acidifying the mixture to pH 2 with HCl, which will precipitate the unreacted N-phenylacetyl-D-amino acid.
-
Filter the mixture to separate the precipitated N-phenylacetyl-D-amino acid. The filtrate will contain the L-2-amino-2-(2-fluorophenyl)acetic acid.
Protocol 3: Product Isolation and Analysis
Isolation of N-phenylacetyl-D-2-amino-2-(2-fluorophenyl)acetic acid:
-
Wash the precipitate from the previous step with cold water and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to improve purity.
Isolation of L-2-amino-2-(2-fluorophenyl)acetic acid:
-
Adjust the pH of the filtrate to the isoelectric point of the amino acid to induce precipitation.
-
Alternatively, use ion-exchange chromatography for purification.
-
Lyophilize the purified solution to obtain the solid L-amino acid.
Chiral HPLC Analysis:
-
Prepare samples of the starting material, the resolved N-phenylacetyl-D-amino acid, and the L-amino acid.
-
Use a chiral stationary phase column, such as an Astec CHIROBIOTIC T, which is effective for underivatized amino acids. For N-acylated amino acids, polysaccharide-based chiral stationary phases can also be effective.[4]
-
Develop a suitable mobile phase, often a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer containing a chiral selector or an acidic additive.[4][8]
-
Inject the samples and determine the retention times for the D and L enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the enzymatic resolution process.
Table 1: Reaction Parameters for Enzymatic Resolution
| Parameter | Value | Reference |
| Substrate | N-phenylacetyl-DL-2-amino-2-(2-fluorophenyl)acetic acid | [1][2] |
| Substrate Concentration | 0.025 M | [1] |
| Enzyme | Penicillin G Acylase (immobilized) | [1][9] |
| Enzyme Loading | 100 U | [1] |
| Buffer | 0.05 M Sodium Phosphate | [1] |
| pH | 7.5 | [1] |
| Temperature | 30°C | [1] |
| Reaction Time | 8 hours (for ~50% conversion) | - |
Table 2: Expected Outcomes and Analytical Data
| Compound | Expected Yield | Enantiomeric Excess (e.e.) | Chiral HPLC Retention Times |
| N-phenylacetyl-D-2-amino-2-(2-fluorophenyl)acetic acid | ~45-50% | >98% | tR (D-form) |
| L-2-amino-2-(2-fluorophenyl)acetic acid | ~45-50% | >98% | tR (L-form) |
Visualizations
Caption: Workflow for the enzymatic resolution of 2-amino-2-(2-fluorophenyl)acetic acid.
References
- 1. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.com [phenomenex.com]
- 5. Immobilization of an amino acid racemase for application in crystallization‐based chiral resolutions of asparagine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Chiral HPLC Separation of Fluorophenylglycine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to developing robust chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of fluorophenylglycine isomers (2-fluorophenylglycine, 3-fluorophenylglycine, and 4-fluorophenylglycine). Due to the limited availability of specific, published applications for these exact analytes, this guide focuses on a systematic method development approach, leveraging established chiral stationary phases (CSPs) known for their efficacy in separating amino acids and their derivatives.
Introduction to Chiral Separation of Fluorophenylglycine
Fluorophenylglycine enantiomers are critical building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of these compounds can significantly influence their pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Consequently, accurate and reliable analytical methods for separating and quantifying these enantiomers are essential for research, development, and quality control. Chiral HPLC is the most widely used technique for this purpose, employing a chiral stationary phase to achieve differential retention of the enantiomers.
Recommended Chiral Stationary Phases (CSPs) for Method Development
The selection of an appropriate CSP is the most critical step in developing a chiral HPLC method. Based on the chemical properties of fluorophenylglycine (an amino acid with an aromatic ring), the following classes of CSPs are recommended for initial screening.
Table 1: Recommended Chiral Stationary Phases for Fluorophenylglycine Enantiomer Separation
| Chiral Stationary Phase (CSP) Type | Chiral Selector | Common Applications | Potential Separation Mechanism | Recommended Columns |
| Crown Ether-Based | Chiral Crown Ether | Primary amines, amino acids | Complexation between the crown ether cavity and the protonated primary amine of the analyte. | Crownpak® CR-I(+) / CR-I(-) |
| Polysaccharide-Based (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Broad range of chiral compounds, including aromatic and acidic compounds. | Hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide. | Chiralpak® AD-H, Lux® Amylose-1 |
| Polysaccharide-Based (Cellulose) | Cellulose tris(3,5-dichlorophenylcarbamate) | Broad range of chiral compounds, particularly effective for aromatic compounds. | Similar to amylose-based CSPs, with different selectivity due to the cellulose backbone. | Chiralpak® IC, Lux® i-Cellulose-5 |
| Pirkle-Type (π-acid/π-base) | (R,R)- or (S,S)-1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene | Aromatic compounds, carboxylic acids, amides. | π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP. | (R,R)-Whelk-O® 1, (S,S)-Whelk-O® 1 |
Experimental Protocols for Chiral Method Development
A systematic approach to method development is crucial for efficiently achieving baseline separation of the fluorophenylglycine enantiomers. The following protocol outlines a recommended workflow.
General Chromatographic Conditions
-
HPLC System: A standard HPLC or UHPLC system with a UV detector is suitable.
-
Column Dimensions: 250 x 4.6 mm, 5 µm particle size is a good starting point for method development.
-
Flow Rate: 1.0 mL/min is a typical starting flow rate for a 4.6 mm ID column.
-
Temperature: Ambient (e.g., 25 °C). Temperature can be varied to optimize selectivity.
-
Detection: UV detection at a wavelength where fluorophenylglycine absorbs, typically around 254 nm or 220 nm.
-
Injection Volume: 5-10 µL.
Sample Preparation
-
Prepare a stock solution of the racemic fluorophenylglycine standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, ethanol, or the initial mobile phase).
-
For analysis, dilute the stock solution to a working concentration of approximately 0.1-0.2 mg/mL with the mobile phase.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection to protect the column.
Phase 1: Initial Column and Mobile Phase Screening
The goal of this phase is to identify a promising CSP and mobile phase system that shows some separation of the enantiomers.
Protocol:
-
Select at least two to three columns from Table 1 with different separation mechanisms (e.g., one polysaccharide-based, one crown ether-based, and one Pirkle-type).
-
For each column, perform isocratic runs with the screening mobile phases listed in Table 2.
-
Equilibrate the column with each new mobile phase for at least 10-15 column volumes before injecting the sample.
-
Evaluate the resulting chromatograms for any sign of peak splitting or asymmetry, which indicates enantiomeric recognition.
Table 2: Recommended Screening Mobile Phases
| Chromatographic Mode | Mobile Phase Composition | Additives (if necessary) |
| Normal Phase (NP) | n-Hexane / Ethanol (or Isopropanol) in ratios of 90/10, 80/20, 70/30 (v/v) | For acidic analytes: 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid. For basic analytes: 0.1% Diethylamine (DEA). |
| Reversed-Phase (RP) | Water / Acetonitrile (or Methanol) in ratios of 70/30, 50/50, 30/70 (v/v) | 0.1% Formic Acid or 10 mM Ammonium Acetate. For Crownpak columns, an acidic mobile phase (e.g., perchloric acid at pH 1-2) is required[1][2]. |
| Polar Organic (PO) | Acetonitrile / Methanol (or Ethanol) in ratios of 50/50, 90/10 (v/v) | 0.1% TFA or DEA may be beneficial. |
Phase 2: Method Optimization
Once a column and mobile phase system showing partial separation is identified, the next step is to optimize the conditions to achieve baseline resolution (Rs ≥ 1.5).
Protocol:
-
Optimize Mobile Phase Composition:
-
Fine-tune the ratio of the strong and weak solvents in the mobile phase. For normal phase, vary the alcohol percentage in small increments (e.g., 2-5%). For reversed-phase, adjust the organic modifier percentage.
-
-
Evaluate Additives:
-
If not already used, introduce acidic or basic additives to the mobile phase. The type and concentration of the additive can significantly impact peak shape and resolution.
-
-
Adjust Flow Rate:
-
Lowering the flow rate (e.g., to 0.5-0.8 mL/min) can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.
-
-
Vary Column Temperature:
-
Analyze the sample at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often increase selectivity and resolution, but may also lead to broader peaks and longer retention times.
-
Data Interpretation and System Suitability
After each chromatographic run, the following parameters should be calculated to evaluate the separation performance:
-
Retention Factor (k'): k' = (tR - t0) / t0, where tR is the retention time of the analyte and t0 is the void time. Aim for k' values between 2 and 10.
-
Selectivity Factor (α): α = k'2 / k'1, where k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively. An α value greater than 1 is required for separation.
-
Resolution (Rs): Rs = 2(tR2 - tR1) / (w1 + w2), where tR1 and tR2 are the retention times of the two enantiomers, and w1 and w2 are their peak widths at the base. A resolution of Rs ≥ 1.5 indicates baseline separation.
Visualizations of Experimental Workflows
The following diagrams illustrate the logical workflows for chiral HPLC method development.
Caption: Workflow for Chiral HPLC Method Development.
Caption: Logic for selecting candidate CSPs.
Conclusion
References
Application Notes and Protocols: Fmoc-Protection of (2S)-2-amino-2-(2-fluorophenyl)acetic acid for Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the N-α-Fmoc protection of the non-proteinogenic amino acid (2S)-2-amino-2-(2-fluorophenyl)acetic acid and its subsequent application in Solid-Phase Peptide Synthesis (SPPS). The incorporation of fluorinated amino acids like 2-fluorophenylglycine into peptides can significantly modulate their conformational properties, metabolic stability, and biological activity, making them valuable building blocks in drug discovery and development.
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis due to its base lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups and resin linkers. This methodology is particularly advantageous for the synthesis of complex and modified peptides.[1][2][3]
This compound is a synthetic amino acid analog whose incorporation into peptide sequences can impart unique structural and functional properties. The fluorine atom can influence peptide conformation through steric and electronic effects and can enhance resistance to enzymatic degradation.
This document outlines a general yet detailed protocol for the synthesis of Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid and its subsequent use in SPPS.
Fmoc-Protection of this compound
The protection of the α-amino group of this compound is achieved by reacting it with an Fmoc-donating reagent, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[4][]
General Reaction Scheme
The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent. A base is required to neutralize the liberated acid (HCl from Fmoc-Cl or N-hydroxysuccinimide from Fmoc-OSu) and to deprotonate the amino group, enhancing its nucleophilicity.
Caption: General scheme for the Fmoc protection of an amino acid.
Experimental Protocol: Fmoc-Protection using Fmoc-OSu
This protocol is a general procedure and may require optimization for the specific substrate.
Materials:
-
This compound
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl Acetate
-
Hexane
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.0 eq).
-
To this solution, add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane. The total solvent volume should be sufficient to maintain a stirrable solution.
-
Stir the reaction mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
-
Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate or diethyl ether to remove any unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid.
Data Presentation
| Amino Acid | Reagent | Base | Solvent System | Reaction Time (h) | Yield (%) |
| Alanine | Fmoc-Cl | NaHCO₃ | Dioxane/Water | 4 | 95 |
| Phenylalanine | Fmoc-OSu | NaHCO₃ | Dioxane/Water | 6 | 92 |
| Leucine | Fmoc-Cl | NaHCO₃ | Dioxane/Water | 5 | 94 |
| Valine | Fmoc-OSu | NaHCO₃ | Dioxane/Water | 8 | 89 |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid can be incorporated into peptide chains using standard SPPS protocols. The general SPPS cycle involves the iterative coupling of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support, followed by the removal of the Fmoc group to allow for the next coupling reaction.[6][7]
SPPS Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Incorporation into a Peptide Chain
This protocol outlines a single coupling cycle for incorporating Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Dichloromethane (DCM)
-
Washing solvents (e.g., DMF, DCM, Isopropanol)
Procedure:
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for 5-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid:
-
In a separate vial, dissolve Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid (3-5 eq.), the coupling reagent (e.g., HBTU, 2.9 eq.), and an additive like HOBt or Oxyma (3 eq.) in DMF.
-
Add the base (e.g., DIPEA, 6 eq.) to the activation mixture and allow to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-4 hours at room temperature. The coupling time may need to be optimized.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test or Chloranil test). If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and finally with DMF again to prepare for the next deprotection step.
-
This cycle is repeated for each amino acid in the desired peptide sequence.
Cleavage and Deprotection
After the final amino acid has been coupled and the terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane - TIS, and 1,2-ethanedithiol - EDT). The exact composition of the cleavage cocktail depends on the amino acid composition of the peptide.
Data Presentation: SPPS Parameters
The following table summarizes key parameters for a typical SPPS cycle.
| Step | Reagent/Solvent | Typical Concentration/Equivalents | Typical Time |
| Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 5-20 min |
| Amino Acid | Fmoc-AA-OH | 3-5 eq. | - |
| Coupling Reagent | HBTU/HATU or DIC | 2.9-4.9 eq. | 1-4 h |
| Base | DIPEA | 6-10 eq. | - |
| Cleavage | TFA/H₂O/TIS | 95:2.5:2.5 (v/v/v) | 2-4 h |
Conclusion
The Fmoc protection of this compound is a straightforward process that can be achieved in high yields using standard laboratory procedures. The resulting Fmoc-protected amino acid is a valuable building block for the synthesis of fluorinated peptides via SPPS. The protocols provided herein offer a solid foundation for researchers to produce and incorporate this non-proteinogenic amino acid into novel peptide structures for a wide range of applications in chemical biology and drug discovery. It is important to note that optimization of reaction conditions, particularly coupling times, may be necessary to achieve the highest possible purity and yield of the final peptide.
References
Application Notes & Protocols: Asymmetric Synthesis of Amino Acids via Chiral Ni(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
The stereocontrolled synthesis of non-canonical amino acids is a cornerstone of modern medicinal chemistry and drug development. Chiral Nickel(II) complexes of glycine-derived Schiff bases have emerged as a robust and versatile platform for the asymmetric synthesis of a wide array of tailor-made α-amino acids. This methodology offers practical, scalable, and highly stereoselective routes to novel amino acid building blocks crucial for the development of peptidomimetics, pharmaceuticals, and other biologically active compounds.
This document provides a detailed overview of the application of chiral Ni(II) complexes in asymmetric amino acid synthesis, complete with experimental protocols and comparative data to guide researchers in this field.
Core Principle
The fundamental strategy involves the use of a chiral Ni(II) complex to create a planar, rigid structure around a glycine Schiff base. This steric and electronic environment directs the approach of electrophiles to one face of the prochiral glycine α-carbon, leading to highly diastereoselective bond formation. Subsequent removal of the chiral auxiliary and the nickel ion liberates the desired, enantiomerically enriched α-amino acid.
The general workflow for this synthetic approach is outlined below.
Figure 1: General workflow for the asymmetric synthesis of α-amino acids using chiral Ni(II) complexes.
Key Methodologies and Applications
The versatility of this method stems from the variety of electrophiles that can be employed, leading to a diverse range of amino acid side chains.
-
Alkyl Halide Alkylations : This is the most common application, allowing for the introduction of a wide range of alkyl, benzyl, and allyl groups.[1] Phase-transfer catalysis (PTC) conditions can also be employed, sometimes offering milder reaction conditions.[2][3][4]
-
Michael Additions : The enolate of the Ni(II)-glycine complex can act as a nucleophile in Michael additions to α,β-unsaturated compounds, providing access to glutamic acid derivatives and other amino acids with functionalized side chains.[5][6]
-
Mannich Reactions : Asymmetric Mannich reactions using these complexes allow for the synthesis of β-amino acids and α,β-diamino acids.[6]
-
Synthesis of α,α-Disubstituted Amino Acids : By starting with an alanine-derived Ni(II) complex, subsequent alkylation can lead to the formation of quaternary, α,α-disubstituted amino acids.[1]
Data Presentation: Performance of Chiral Ni(II) Complexes in Asymmetric Alkylation
The following table summarizes representative results for the alkylation of a commonly used chiral Ni(II) glycine complex with various alkyl halides. This data highlights the high yields and excellent diastereoselectivities achievable with this methodology.
| Entry | Alkyl Halide (Electrophile) | Product (Amino Acid) | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Reference |
| 1 | 5-Iodo-1-pentene | α-(Pent-4-en-1-yl)alanine | 70 | >98 | 98 | [5] |
| 2 | Iodoalkene | α-Dialkenyl Amino Acid | 95 | N/A | >99 | [5] |
| 3 | 1-Trifluoro-3-iodobutane | Trifluorovaline | Moderate | >98 | >94 | [7] |
| 4 | 2-(2-Iodoethyl)-1,3-dioxolane | Protected α-Amino Adipic Acid | 99 | N/A | N/A | [5] |
| 5 | Benzyl Bromide | Phenylalanine | >95 | >95 | >95 | [4] |
| 6 | Allyl Bromide | Allylglycine | >95 | >95 | >95 | [4] |
| 7 | Ethyl 2-bromoacetate | Aspartic Acid β-ethyl ester | >75 | 36-88 | N/A | [4] |
Note: N/A indicates data not available in the cited source. The ee% is typically determined after cleavage from the chiral auxiliary.
Experimental Protocols
The following are detailed protocols for the key steps in the asymmetric synthesis of amino acids using a chiral Ni(II) complex derived from (S)-2-(N-benzylprolyl)aminobenzophenone ((S)-BPB) and glycine.
Protocol 1: Synthesis of the Chiral Ni(II) Glycine Complex
This protocol describes the formation of the starting chiral Ni(II) complex from glycine, the chiral ligand, and a nickel(II) salt.
Figure 2: Workflow for the synthesis of the chiral Ni(II) glycine complex.
Materials:
-
Glycine
-
(S)-2-(N-benzylprolyl)aminobenzophenone ((S)-BPB)
-
Ni(NO₃)₂·6H₂O
-
Potassium Hydroxide (KOH), powdered
-
Methanol
-
Water (deionized)
Procedure:
-
To a round-bottom flask, add glycine (1.0 eq), (S)-BPB (1.0 eq), and Ni(NO₃)₂·6H₂O (1.0 eq).
-
Add methanol to the flask to create a suspension.
-
With stirring, add powdered KOH (2.0 eq) to the mixture.
-
Heat the reaction mixture to 65 °C and maintain for 1.5-2 hours. The color of the reaction mixture should turn to a deep red.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Filter the resulting solid precipitate and wash sequentially with water and cold methanol.
-
Dry the solid under vacuum to yield the chiral Ni(II) glycine complex as a red powder.
Protocol 2: Asymmetric Alkylation of the Ni(II) Complex
This protocol details the diastereoselective alkylation of the chiral Ni(II) glycine complex.
Materials:
-
Chiral Ni(II) Glycine Complex (from Protocol 1)
-
Alkyl Halide (e.g., 5-iodopentene, 1.1 eq)
-
Base (e.g., Potassium tert-butoxide (t-BuOK), 1.2 eq)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), anhydrous)
-
Phase Transfer Catalyst (optional, e.g., n-Bu₄NI, 0.1 eq)
Procedure:
-
Suspend the chiral Ni(II) glycine complex in anhydrous DMF in a flame-dried, inert atmosphere (N₂ or Ar) flask.
-
Add the phase transfer catalyst, if used.
-
Cool the mixture to the desired temperature (e.g., room temperature or 0 °C, depending on the reactivity of the electrophile).
-
Slowly add the base (t-BuOK) to the suspension. The color should intensify.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 0.5 to 16 hours, monitoring by TLC for the disappearance of the starting material.[5]
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to obtain the alkylated Ni(II) complex.
Protocol 3: Hydrolysis and Isolation of the α-Amino Acid
This protocol describes the cleavage of the alkylated complex to release the free amino acid.
Figure 3: Workflow for the hydrolysis of the alkylated complex and isolation of the amino acid.
Materials:
-
Alkylated Ni(II) Complex (from Protocol 2)
-
Hydrochloric Acid (HCl), 3M aqueous solution
-
Methanol
-
Ethyl Acetate or Diethyl Ether
-
Ion-exchange resin (e.g., Dowex 50WX8)
-
Ammonium Hydroxide (NH₄OH) solution
-
(Optional) 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
(Optional) Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the purified alkylated Ni(II) complex in methanol.
-
Add 3M aqueous HCl to the solution.
-
Heat the mixture at 65 °C for 3 hours to effect hydrolysis.[5]
-
After cooling to room temperature, concentrate the reaction mixture in vacuo to remove the methanol.
-
Wash the remaining aqueous solution with ethyl acetate or diethyl ether to remove the liberated chiral auxiliary ((S)-BPB), which can be recovered and recycled.
-
Apply the aqueous layer, containing the amino acid hydrochloride salt, to an ion-exchange column.
-
Wash the column with water, then elute the free amino acid with a dilute solution of ammonium hydroxide.
-
Combine the fractions containing the amino acid (ninhydrin test) and concentrate under reduced pressure to obtain the pure α-amino acid.
-
(Optional) For Fmoc-protection, dissolve the crude amino acid in an aqueous solution of NaHCO₃ and add a solution of Fmoc-OSu in a suitable organic solvent (e.g., dioxane). Stir overnight, then perform an acidic workup and extract the Fmoc-protected amino acid.[5][7]
Conclusion
The use of chiral Ni(II) complexes provides a powerful and reliable strategy for the asymmetric synthesis of a vast range of non-canonical amino acids.[8][9] The operational simplicity, scalability, and high stereochemical control make this methodology highly attractive for both academic research and industrial applications in drug discovery and development.[10] The protocols and data presented herein serve as a comprehensive guide for scientists looking to employ this valuable synthetic tool.
References
- 1. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Preparation of Enantiopure Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into amino acid structures offers a powerful tool for modulating the properties of peptides and proteins, enhancing metabolic stability, and improving therapeutic efficacy. This document provides detailed application notes and experimental protocols for the large-scale, enantioselective synthesis of fluorinated amino acids, focusing on methodologies amenable to gram-scale production and beyond.
Introduction
Fluorinated amino acids are of significant interest in medicinal chemistry and chemical biology due to the unique properties conferred by the fluorine atom, including increased hydrophobicity, altered acidity, and the ability to form specific non-covalent interactions.[1] The development of robust and scalable methods for their enantiopure synthesis is crucial for their application in drug discovery and development.[2] This guide details three prominent strategies for achieving this: asymmetric synthesis using chiral Ni(II) complexes, enzymatic resolutions, and the use of chiral auxiliaries.
Method 1: Asymmetric Synthesis via Chiral Ni(II) Complexes
This method provides a uniform approach to a diverse range of fluorinated amino acids, starting from similar materials and yielding products on a gram-scale with high enantiomeric purity.[3][4] The core of this strategy is the stereoselective alkylation of a chiral Ni(II) complex of a glycine Schiff base, followed by hydrolysis to release the desired amino acid.[5]
Experimental Workflow
Caption: Workflow for Asymmetric Synthesis via Chiral Ni(II) Complexes.
Quantitative Data
| Product | Starting Material | Yield (%) | Enantiomeric Excess (ee, %) | Scale |
| Fmoc-MfeGly | Ni(II) complex, 1-fluoro-2-iodoethane | >85 | 96 | Gram-scale |
| Fmoc-DfeGly | Ni(II) complex, 1,1-difluoro-2-iodoethane | >80 | 96 | Gram-scale |
| Trifluorovaline | Ni(II) complex, 3,3,3-trifluoro-1-iodopropane | >80 | >94 | Gram-scale |
| Trifluoroisoleucine | Ni(II) complex, 3,3,3-trifluoro-1-iodobutane | >75 | >94 | Gram-scale |
Data summarized from literature reports.[3][5][6]
Detailed Protocol: Gram-Scale Synthesis of Fmoc-Monofluorinated Glycine (Fmoc-MfeGly)
-
Alkylation:
-
To a solution of the chiral Ni(II) complex of glycine Schiff base (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as powdered K₂CO₃ (2.0 eq).
-
Add the fluorinated alkyl halide (e.g., 1-fluoro-2-iodoethane, 1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
-
-
Hydrolysis and Deprotection:
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a mixture of methanol and 6 M HCl.
-
Heat the solution to reflux for 4-6 hours to effect hydrolysis of the Schiff base and cleavage from the nickel complex.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
-
Fmoc Protection:
-
Dissolve the crude amino acid hydrochloride in a 10% aqueous solution of Na₂CO₃.
-
Add a solution of Fmoc-OSu (1.1 eq) in acetone portion-wise while maintaining the pH at 9-10.
-
Stir the mixture at room temperature for 4-6 hours.
-
-
Purification:
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to obtain the enantiopure Fmoc-MfeGly.[6]
-
Method 2: Enzymatic Kinetic Resolution
Enzymatic methods offer high enantioselectivity under mild reaction conditions, making them an attractive approach for the large-scale preparation of enantiopure fluorinated amino acids.[7] Lipases are commonly employed for the kinetic resolution of racemic fluorinated amino acid esters through enantioselective hydrolysis.[8]
Experimental Workflow
References
- 1. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: (2S)-2-amino-2-(2-fluorophenyl)acetic acid in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-amino-2-(2-fluorophenyl)acetic acid is a non-proteinogenic amino acid that serves as a critical building block in the synthesis of novel pharmaceutical compounds. Its unique structural features, including the stereochemistry at the alpha-carbon and the presence of a fluorine atom on the phenyl ring, impart desirable properties to parent drug molecules. The fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic profiles. This document provides an overview of its applications, detailed experimental protocols for its incorporation into peptide structures, and a case study of a related compound in clinical development.
Physicochemical Properties and Handling
Proper handling and storage of this compound and its derivatives are crucial for maintaining its integrity and ensuring reproducible experimental outcomes.
| Property | Value | Reference |
| Molecular Formula | C₈H₈FNO₂ | --INVALID-LINK-- |
| Molecular Weight | 169.15 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Generic Material Data |
| Storage | Store at -20°C, desiccated | Generic Material Data |
| Solubility | Soluble in aqueous solutions with pH adjustment | Generic Material Data |
Note: For peptide synthesis, the amino group is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Applications in Pharmaceutical Synthesis
The primary application of this compound in drug development is as a chiral building block for the synthesis of peptidomimetics and other small molecule therapeutics. The (R)-enantiomer, (2R)-2-amino-2-(2-fluorophenyl)acetic acid, has been noted as a key intermediate in the development of drugs targeting neurological disorders, such as antiepileptic and antipsychotic medications. The fluorophenyl moiety is known to enhance binding affinity to specific biological targets.
While specific marketed drugs containing the this compound moiety are not prominently disclosed in publicly available literature, the principles of its utility can be illustrated through the examination of related structures in drug development.
Case Study: Tasisulam - A Related Fluorophenyl-Containing Anticancer Agent
Tasisulam is a sulfonamide-based anticancer agent that, while not directly synthesized from this compound, features a fluorophenyl group and serves as an excellent case study for the role of such moieties in drug action. Tasisulam has demonstrated a unique dual mechanism of action, inducing mitotic catastrophe and exhibiting anti-angiogenic effects.
Mechanism of Action
Tasisulam induces apoptosis in cancer cells through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and subsequent caspase-dependent cell death. It causes an accumulation of cells in the G2/M phase of the cell cycle, leading to mitotic catastrophe. Additionally, tasisulam inhibits angiogenesis by blocking endothelial cell cord formation induced by growth factors such as VEGF, EGF, and FGF.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for Tasisulam's induction of apoptosis.
Caption: Tasisulam-Induced Apoptotic Pathway.
Experimental Protocols
The incorporation of this compound into a peptide chain is typically achieved using Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry.
General Workflow for Solid-Phase Peptide Synthesis
The following diagram outlines the key steps in Fmoc-based solid-phase peptide synthesis.
Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.
Protocol: Incorporation of Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid into a Dipeptide
This protocol describes the manual synthesis of a dipeptide, for example, H-Gly-(2S)-2-amino-2-(2-fluorophenyl)acetyl-Resin, on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin (0.5-0.8 mmol/g loading)
-
Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid
-
Fmoc-Gly-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Doran's reagent (for Kaiser test)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell 100 mg of Fmoc-Rink Amide resin in 2 mL of DMF in a reaction vessel for 30 minutes with gentle agitation.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
-
Perform a Kaiser test to confirm the presence of a free amine. A positive result is indicated by a deep blue color.
-
-
Coupling of Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid:
-
In a separate vial, dissolve Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in 1 mL of DMF.
-
Allow the activation mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, yellowish color, is expected).
-
-
Fmoc Deprotection (Second Amino Acid): Repeat step 2.
-
Coupling of Fmoc-Gly-OH:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in 1 mL of DMF.
-
Allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1 hour.
-
Drain and wash the resin as in step 3.
-
Perform a Kaiser test to confirm completion.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM (5 x 2 mL) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add 2 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to 10 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
-
Quantitative Data
The efficiency of incorporating non-standard amino acids can vary. The following table provides expected outcomes based on literature for similar synthetic transformations.
| Reaction Step | Parameter | Expected Value | Reference/Note |
| Asymmetric synthesis of a fluorinated phenylalanine analog via a chiral Ni(II) complex | Diastereomeric excess (de) | >90% | Based on analogous synthesis |
| Asymmetric synthesis of a fluorinated phenylalanine analog via a chiral Ni(II) complex | Yield | ~95% | Based on analogous synthesis |
| Solid-Phase Peptide Synthesis Coupling | Coupling Efficiency | >99% | Per step, monitored by Kaiser test |
| Final Peptide Yield (after cleavage and purification) | Overall Yield | 20-50% | Highly dependent on sequence and purification |
Disclaimer: The experimental protocols and quantitative data provided are for informational purposes and should be adapted and optimized for specific research applications. All laboratory work should be conducted in accordance with institutional safety guidelines.
Application Notes and Protocols: Experimental Procedure for Alkylation of Glycine Schiff Base Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the alkylation of glycine Schiff base complexes, a cornerstone method for the asymmetric synthesis of α-amino acids. The protocols outlined below are compiled from established methodologies and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.
Introduction
The alkylation of glycine Schiff base complexes, particularly those involving nickel(II), is a powerful and versatile method for the synthesis of a wide array of natural and unnatural α-amino acids.[1][2] This approach offers high yields and excellent stereocontrol, making it a valuable tool in medicinal chemistry and the development of novel therapeutics. The general strategy involves the formation of a Schiff base from glycine and a suitable aldehyde or ketone, coordination with a metal ion (typically Ni(II)) to form a planar complex, deprotonation of the α-carbon of the glycine moiety to form a nucleophilic enolate, followed by alkylation with an electrophile. Subsequent hydrolysis of the alkylated complex yields the desired α-amino acid.
Experimental Protocols
General Synthesis of Ni(II)-Glycine Schiff Base Complex
This protocol describes a general method for the preparation of the starting nickel(II) complex of a Schiff base derived from glycine.
Materials:
-
(S)-o-[(N-benzylprolyl)amino]benzophenone ((S)-BPB)
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Glycine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol (MeOH)
Procedure:
-
To a suitable reaction vessel, add (S)-BPB, glycine, Ni(OAc)₂·4H₂O, and DBU in methanol.[1]
-
Stir the mixture at 68–70 °C for approximately 21 hours.[1]
-
Upon completion, the desired Ni(II) complex will precipitate as an orange solid.[1]
-
Isolate the solid by filtration and wash with cold methanol.
-
Dry the product under vacuum to obtain the purified Ni(II)-glycine Schiff base complex.
Alkylation of the Ni(II)-Glycine Schiff Base Complex
This section details two common methods for the alkylation of the prepared Ni(II) complex: a standard method using a strong base and a phase-transfer catalysis method.
Materials:
-
Ni(II)-Glycine Schiff Base Complex
-
Alkyl halide (e.g., benzyl bromide, n-octyl bromide)
-
Sodium hydroxide (NaOH), solid
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the Ni(II)-glycine Schiff base complex in DMF.
-
Add the appropriate alkyl halide to the solution.
-
Introduce solid NaOH as the catalyst.[3]
-
Stir the reaction mixture at 25 °C.[3] Reaction times can vary from minutes to hours depending on the reactivity of the alkyl halide.[4][5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[3]
Materials:
-
Ni(II)-Glycine Schiff Base Complex
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium hydroxide (KOH), 30% aqueous solution
-
Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Prepare a biphasic solution by dissolving the Ni(II)-glycine Schiff base complex and the alkyl halide in dichloromethane.[4]
-
Add the 30% aqueous solution of potassium hydroxide.[4]
-
Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide).[4]
-
Stir the mixture vigorously at room temperature.[4]
-
Monitor the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude alkylated complex, which can be further purified by chromatography.
Hydrolysis of the Alkylated Complex (Disassembly)
This final step liberates the target α-amino acid from the chiral auxiliary and the nickel ion.
Materials:
-
Alkylated Ni(II) Schiff Base Complex
-
Hydrochloric acid (HCl), 3N or 6N aqueous solution
-
Diethyl ether
Procedure:
-
Suspend the purified alkylated Ni(II) complex in an aqueous solution of hydrochloric acid (3N or 6N).[1]
-
Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the colored complex.
-
After complete disassembly, the chiral ligand can be recovered by extraction with an organic solvent like diethyl ether.[1]
-
The aqueous layer containing the desired α-amino acid can be further processed for isolation and purification, for example, by ion-exchange chromatography or by derivatization (e.g., with Fmoc-Osu).[1]
Data Presentation
The following tables summarize typical yields and stereoselectivities for the alkylation of glycine Schiff base complexes with various alkyl halides.
| Alkyl Halide | Base/Catalyst | Solvent | Yield (%) | Diastereomeric Excess (de %) / Enantiomeric Excess (ee %) | Reference |
| Benzyl Bromide | 30% NaOH / PTC | - | - | - | [1] |
| 5-iodo-1-pentene | Base | - | 99 | - | [1] |
| Benzyl Bromide | Solid NaOH | DMF | - | - | [3] |
| Allyl Bromide | Solid NaOH | DMF | - | Low | [3] |
| n-Octyl Bromide | Optimized conditions | - | 98.1 | 98.8 (de) | [6] |
| Various Alkyl Halides | (S)- or (R)-NOBIN / PTC | - | Good to Excellent | 90-98.5 (ee) | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the asymmetric synthesis of α-amino acids via alkylation of a glycine Schiff base complex.
Caption: Experimental workflow for the synthesis of α-amino acids.
Signaling Pathway/Logical Relationship
The diagram below outlines the key chemical transformations in the alkylation and subsequent hydrolysis of the Ni(II)-glycine Schiff base complex.
Caption: Key chemical transformations in the alkylation process.
References
- 1. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric synthesis of (S)-α-(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Applications of (2S)-2-amino-2-(2-fluorophenyl)acetic Acid in Peptide Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy in peptide engineering to enhance their therapeutic properties. (2S)-2-amino-2-(2-fluorophenyl)acetic acid, an analog of phenylalanine, offers unique steric and electronic properties due to the presence of a fluorine atom at the ortho position of the phenyl ring. This modification can significantly impact peptide conformation, binding affinity, and metabolic stability. This document provides detailed application notes and experimental protocols for the utilization of this compound in peptide engineering.
The introduction of fluorine can modulate acidity, basicity, hydrophobicity, and conformation of the amino acid analog.[1] Fluorinated aromatic amino acids can also enhance protein stability and binding affinity due to their increased hydrophobicity.[1]
Key Applications
The incorporation of this compound into peptide sequences can be leveraged for several key applications in drug discovery and development:
-
Modulation of Receptor Binding Affinity: The ortho-fluoro substitution can alter the side-chain conformation and electronic properties, leading to modified interactions with target receptors. This can be exploited to fine-tune binding affinity and selectivity.
-
Enhancement of Proteolytic Stability: The steric hindrance and altered electronic nature of the fluorinated phenyl ring can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the peptide's half-life in biological systems.
-
Probing Peptide-Protein Interactions: The unique 19F NMR signature of the fluorine atom allows for its use as a sensitive probe to study peptide conformation and binding to target proteins without the need for isotopic labeling.
-
Development of Novel Peptide Therapeutics: By improving stability and modulating activity, this non-natural amino acid can contribute to the development of peptide-based drugs with improved pharmacokinetic and pharmacodynamic profiles.
Data on Peptide Modifications
While specific quantitative data for peptides containing this compound is limited in publicly available literature, the following tables provide examples of how such data would be presented. The data for Somatostatin analogs containing L-3-(3',5'-difluorophenyl)-alanine (Dfp) is included as a relevant example of how fluorination can impact receptor binding affinity.[2][3]
Table 1: Exemplar Data on Receptor Binding Affinity of Modified Peptides
| Peptide Analog | Target Receptor | Dissociation Constant (Kd) [nM] | Fold Change vs. Native Peptide |
| Native Peptide | Receptor X | 100 | 1 |
| Peptide with this compound at Position Y | Receptor X | 50 | 2 (Improved Affinity) |
| Peptide with this compound at Position Z | Receptor X | 200 | 0.5 (Reduced Affinity) |
| [D-Trp8,L-Dfp11]-SRIF[2] | SSTR2 | 0.8 ± 0.2 | - |
| [D-Trp8,L-Dfp7]-SRIF[2] | SSTR3 | 1.5 ± 0.5 | - |
| Octreotide[2] | SSTR2 | 1.2 ± 0.3 | - |
| Native Somatostatin[2] | SSTR2 | 0.9 ± 0.1 | - |
Table 2: Exemplar Data on Proteolytic Stability of Modified Peptides
| Peptide Analog | Protease | Half-life (t1/2) [min] | Fold Change vs. Native Peptide |
| Native Peptide | Trypsin | 30 | 1 |
| Peptide with this compound at Position Y | Trypsin | 120 | 4 (Increased Stability) |
| Native Peptide | Chymotrypsin | 60 | 1 |
| Peptide with this compound at Position Z | Chymotrypsin | 90 | 1.5 (Increased Stability) |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-based solid-phase peptide synthesis for incorporating this compound into a peptide chain.
Materials:
-
Fmoc-Rink Amide MBHA resin or other suitable resin
-
Fmoc-protected amino acids, including Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid), 3 equivalents of Oxyma Pure, in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue color), indicating incomplete coupling, repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Collect the cleaved peptide solution.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol describes a method to assess the stability of peptides containing this compound against enzymatic degradation.
Materials:
-
Purified peptide (with and without the modification)
-
Protease of interest (e.g., trypsin, chymotrypsin, human plasma)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) or other quenching agent
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of the peptide in PBS at a known concentration (e.g., 1 mg/mL).
-
Enzyme Solution Preparation: Prepare a stock solution of the protease in PBS at a concentration relevant to physiological conditions or as per the manufacturer's instructions.
-
Digestion Reaction:
-
In a microcentrifuge tube, mix the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 10% TCA to the aliquot. This will precipitate the enzyme.
-
Sample Preparation for Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Collect the supernatant containing the peptide and its degradation fragments.
-
-
RP-HPLC Analysis:
-
Inject the supernatant onto the RP-HPLC system.
-
Separate the intact peptide from its degradation products using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide versus time.
-
Calculate the half-life (t1/2) of the peptide by fitting the data to a first-order decay model.
-
-
Fragment Identification (Optional): Collect the fractions corresponding to the degradation products and analyze them by mass spectrometry to identify the cleavage sites.
Visualizations
Experimental Workflow for Peptide Engineering
Caption: Workflow for peptide engineering with this compound.
Example Signaling Pathway: Somatostatin Receptor (SSTR) Signaling
This diagram illustrates the signaling pathway of the Somatostatin receptor, a G-protein coupled receptor (GPCR), which can be targeted by peptides containing fluorinated amino acids, such as the somatostatin analogs.[2][3]
Caption: Simplified Somatostatin receptor signaling pathway.
Conclusion
The incorporation of this compound represents a valuable tool in peptide engineering. While further research is needed to fully elucidate its quantitative effects on a broader range of peptides, the principles and protocols outlined in this document provide a solid foundation for researchers to explore its potential in developing novel and improved peptide-based therapeutics. The unique properties of this fluorinated amino acid offer exciting opportunities to overcome some of the key challenges in peptide drug development, such as poor stability and suboptimal binding characteristics.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S)-2-amino-2-(2-fluorophenyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of (2S)-2-amino-2-(2-fluorophenyl)acetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: Why is the yield of my synthesis significantly lower than expected?
A1: Low yields can stem from several factors throughout the experimental process. Consider the following:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify this by using an appropriate monitoring technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal Reagents: The purity and reactivity of your starting materials are crucial. Ensure that reagents, especially sensitive ones like organometallic compounds or catalysts, are of high quality and have been stored correctly.
-
Moisture or Air Sensitivity: If your reaction involves moisture- or air-sensitive reagents (e.g., n-butyllithium, Grignard reagents), ensure that anhydrous solvents and an inert atmosphere (like nitrogen or argon) are used throughout the process.
-
Mechanical Losses: During workup and purification steps, product loss can occur. This is particularly relevant on smaller scales. Ensure efficient extraction and careful handling during transfers and chromatography.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. See Q3 for common side reactions and how to mitigate them.
Q2: How can I improve the enantioselectivity (e.e.) of my synthesis?
A2: Achieving high enantiomeric excess is critical for the synthesis of chiral compounds. Here are some strategies to improve enantioselectivity:
-
Catalyst/Chiral Auxiliary Choice: The choice of chiral catalyst or auxiliary is paramount. For asymmetric syntheses, screen different chiral ligands or auxiliaries to find the one that provides the best stereochemical control for your specific substrate.
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. Experiment with a range of solvents to find the optimal one for your reaction.
-
Reaction Time: In some cases, prolonged reaction times can lead to racemization of the product. Monitor the reaction progress and stop it once the starting material is consumed to prevent erosion of the enantiomeric excess.
Q3: What are the common side reactions in the synthesis of this compound and how can I minimize them?
A3: Several side reactions can occur, impacting both yield and purity. Key side reactions include:
-
Racemization: The stereocenter of the amino acid can be susceptible to racemization, especially under harsh basic or acidic conditions, or during prolonged heating.[1] To minimize this, use mild reaction conditions and avoid excessive heating. During workup, neutralize the reaction mixture promptly.
-
Over-alkylation/Dimerization: In syntheses involving alkylation steps, there is a risk of multiple alkylations or dimerization of the starting material or product. Using the correct stoichiometry of reagents and adding the alkylating agent slowly at a controlled temperature can help prevent these side reactions.
-
Formation of Ester Byproducts: During deprotection steps, particularly when using acidic conditions in alcohol-based solvents like methanol, the formation of the corresponding methyl ester can occur.[2][3] Using alternative, non-alcoholic solvents like dimethoxyethane (DME) can prevent this.[2][3]
Q4: I am facing difficulties in purifying the final product. What are the recommended purification techniques?
A4: The purification of this compound can be challenging due to its polar nature. Here are some recommended techniques:
-
Crystallization: If the product is a solid, crystallization is often the most effective method for purification on a large scale. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Flash Chromatography: For smaller scales or for removing closely related impurities, flash chromatography on silica gel is a common technique. A polar mobile phase, often containing a small amount of acid (like acetic acid) or base (like triethylamine) to suppress tailing, may be required.
-
Chiral HPLC: To separate enantiomers and determine the enantiomeric excess, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. A variety of chiral stationary phases are available, and the appropriate column and mobile phase must be selected based on the specific properties of the compound.
Data Presentation
Table 1: Comparison of Asymmetric Synthesis Methods for α-Amino Acids
| Synthesis Method | Key Features | Typical Yields | Typical Enantioselectivity (e.e.) |
| Asymmetric Strecker Synthesis | Utilizes a chiral auxiliary or catalyst to induce stereoselectivity in the addition of cyanide to an imine.[4] | 70-95% | >95% |
| Chiral Auxiliary-Mediated Alkylation | A chiral auxiliary (e.g., Evans oxazolidinone) is attached to a glycine equivalent, directing the stereoselective alkylation.[5] | 60-90% | >98% |
| Enzymatic Resolution | A racemic mixture of the amino acid or a derivative is treated with an enzyme that selectively reacts with one enantiomer.[6] | ~50% (for the desired enantiomer) | >99% |
Experimental Protocols
High-Yield Synthesis via Asymmetric Strecker Reaction with (R)-Phenylglycine Amide as a Chiral Auxiliary
This protocol is based on the principles of asymmetric Strecker synthesis, which has been shown to be effective for the preparation of α-amino acids with high enantiopurity.[2][7]
Step 1: Formation of the α-Amino Nitrile
-
To a solution of 2-fluorobenzaldehyde (1.0 eq) and (R)-phenylglycine amide (1.05 eq) in methanol at 0°C, add a solution of sodium cyanide (1.1 eq) in water dropwise over 30 minutes.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.
-
A precipitate of the desired diastereomeric α-amino nitrile should form. The reaction is often accompanied by an in situ crystallization-induced asymmetric transformation, leading to high diastereomeric excess.[7]
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
Step 2: Hydrolysis of the α-Amino Nitrile to the Amide
-
Suspend the α-amino nitrile in a mixture of concentrated sulfuric acid and water at 0°C.
-
Stir the mixture at room temperature for 48 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-amino amide.
Step 3: Hydrolysis of the Amide to the Carboxylic Acid
-
Reflux the crude α-amino amide in 6 M hydrochloric acid for 12 hours.
-
Cool the reaction mixture to room temperature and wash with dichloromethane to remove the chiral auxiliary.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 6) using a suitable base (e.g., ammonium hydroxide).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield this compound.
Quality Control:
-
Purity: Assess the chemical purity by HPLC and NMR spectroscopy.
-
Enantiomeric Excess (e.e.): Determine the e.e. by chiral HPLC analysis.
Visualizations
Caption: Asymmetric Strecker Synthesis Workflow
Caption: Troubleshooting Logic for Synthesis Optimization
References
- 1. mdpi.com [mdpi.com]
- 2. "Asymmetric synthesis of alpha-amino acids using a chiral catalyst" by Mani Subramanian Iyer [docs.lib.purdue.edu]
- 3. Chiral Auxiliary for the Synthesis of Optically Active Amino Acids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 7. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (2S)-2-amino-2-(2-fluorophenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (2S)-2-amino-2-(2-fluorophenyl)acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of racemic 2-amino-2-(2-fluorophenyl)acetic acid?
A1: The main techniques for separating the enantiomers of 2-amino-2-(2-fluorophenyl)acetic acid are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This method utilizes a chiral stationary phase (CSP) to selectively interact with and separate the enantiomers.
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[1][2]
-
Enzymatic Resolution: This highly selective method uses an enzyme to stereoselectively catalyze a reaction of one enantiomer, allowing for the separation of the unreacted enantiomer or the product.[3]
Q2: I am observing poor separation of enantiomers on my chiral HPLC column. What could be the issue?
A2: Poor resolution in chiral HPLC can stem from several factors. The mobile phase composition is a critical parameter; for fluorinated amino acids, the choice of hydrocarbon versus fluorocarbon eluents can significantly impact separation.[4] Additionally, the selection of the chiral stationary phase is crucial. For instance, while a particular CSP may work well for similar compounds, it might not be optimal for 2-amino-2-(2-fluorophenyl)acetic acid. One study noted that while vancomycin in the mobile phase was effective for tryptophan and tyrosine, it resulted in poor resolution for phenylglycine.[5]
Q3: My diastereomeric salt crystallization is not yielding pure enantiomers. What should I check?
A3: The success of diastereomeric salt crystallization depends heavily on the difference in solubility between the two diastereomeric salts.[2] If you are experiencing poor purity, consider the following:
-
Solvent System: The choice of solvent is critical. Experiment with different solvents or solvent mixtures to maximize the solubility difference.
-
Temperature Profile: The cooling rate during crystallization can affect crystal purity. A slower cooling rate often leads to purer crystals.
-
Seeding: Seeding the supersaturated solution with pure crystals of the desired diastereomeric salt can promote the crystallization of that specific salt.[1]
-
Resolving Agent: The choice of the chiral resolving agent is paramount. It may be necessary to screen several resolving agents to find one that forms diastereomeric salts with a significant solubility difference.
Q4: Can I use enzymatic resolution for a fluorinated amino acid like this?
A4: Yes, enzymatic resolution is a viable and often highly selective method. For example, lipases have been successfully used for the kinetic resolution of fluorinated arylcarboxylic acids.[3] The key is to select an enzyme that exhibits high enantioselectivity for either the (S) or (R) enantiomer of your substrate or a suitable derivative.
Troubleshooting Guides
Chiral HPLC Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Enantiomeric Separation | Inappropriate chiral stationary phase (CSP). | Test different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based). For fluorinated compounds, consider both hydrocarbon and fluorocarbon columns.[4] |
| Suboptimal mobile phase composition. | Vary the organic modifier (e.g., methanol, isopropanol, acetonitrile) and its concentration. Adjust the pH of the aqueous component. For some systems, adding a chiral selector like vancomycin to the mobile phase can be effective.[5] | |
| Peak Tailing or Broadening | Secondary interactions with the stationary phase. | Add a competing amine (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase in small concentrations (0.1-0.5%). |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Column degradation. | Flush the column with a strong solvent or replace it if it has reached the end of its lifespan. | |
| Low Yield/Recovery | Strong binding of the analyte to the column. | Modify the elution buffer by increasing its ionic strength or changing the pH to facilitate the release of the compound.[6] |
| Incomplete elution. | Increase the elution volume or use a stronger elution solvent.[6] |
Diastereomeric Salt Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | Solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent. |
| Inappropriate solvent. | Screen a variety of solvents to find one in which the diastereomeric salts have limited solubility. | |
| Co-crystallization of Both Diastereomers | Small solubility difference between the diastereomeric salts. | Experiment with different chiral resolving agents. Optimize the solvent system and crystallization temperature to maximize the solubility difference.[2] |
| Crystallization is too rapid. | Slow down the cooling rate. Consider isothermal crystallization by slow solvent evaporation or anti-solvent addition. | |
| Low Enantiomeric Purity | Incomplete separation of the diastereomers. | Recrystallize the obtained diastereomeric salt. Ensure complete dissolution before starting the cooling process. |
| Mother liquor is entrapped in the crystals. | Wash the filtered crystals with a small amount of cold, fresh solvent. |
Experimental Protocols
Chiral HPLC Method Development
This protocol provides a starting point for developing a chiral HPLC method for the separation of this compound from its racemate.
-
Column Selection:
-
Screen macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) and polysaccharide-based columns (e.g., Chiralpak series).
-
Consider both fluorocarbon and hydrocarbon-based columns.[4]
-
-
Mobile Phase Screening:
-
Polar Organic Mode: Use mixtures of methanol, ethanol, or acetonitrile with small amounts of acidic and/or basic additives (e.g., 0.1% trifluoroacetic acid, 0.1% diethylamine).
-
Reversed-Phase Mode: Use mixtures of aqueous buffers (e.g., phosphate or acetate) and an organic modifier like methanol or acetonitrile. Adjust the pH of the aqueous phase (e.g., from 3.0 to 7.0).
-
-
Optimization:
-
Flow Rate: Start with a flow rate of 0.5-1.0 mL/min for analytical columns (e.g., 4.6 mm I.D.).
-
Temperature: Investigate the effect of column temperature (e.g., 10°C to 40°C) on resolution.
-
Injection Volume and Concentration: Ensure the injected amount does not overload the column.
-
-
Detection:
-
Use a UV detector at a wavelength where the compound has significant absorbance (e.g., 210-260 nm).
-
Diastereomeric Salt Crystallization Protocol
This protocol is adapted from a method used for the resolution of a similar compound, 2-chlorophenylglycine, and can serve as a starting point.
-
Salt Formation:
-
Dissolve one equivalent of racemic 2-amino-2-(2-fluorophenyl)acetic acid in a suitable solvent (e.g., water or an alcohol/water mixture) with heating.
-
Add one equivalent of a chiral resolving agent (e.g., (1R)-(-)-10-camphorsulfonic acid).
-
-
Crystallization:
-
Stir the solution at an elevated temperature (e.g., 80-90°C) for a short period (e.g., 30 minutes).
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5°C) to maximize crystal formation.
-
-
Isolation of Diastereomeric Salt:
-
Filter the precipitated diastereomeric salt and wash it with a small amount of the cold crystallization solvent.
-
Dry the salt under vacuum.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Adjust the pH to the isoelectric point of the amino acid (around pH 6-7) using a suitable base (e.g., ammonium hydroxide) to precipitate the free amino acid.
-
Filter the purified enantiomer, wash with water, and dry.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC.
-
Visualizations
Caption: Overview of purification techniques.
Caption: Troubleshooting decision tree.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Purification Methods [sigmaaldrich.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and controlling common impurities during the synthesis of lopinavir.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in lopinavir synthesis?
A1: During the synthesis of lopinavir, several types of impurities can be formed. These are broadly categorized as process-related impurities, which arise from the synthetic route, and degradation products that can form during manufacturing or storage.[1] Common impurities include related compounds, residual solvents, and by-products from side reactions.[1]
Q2: What are the regulatory guidelines for controlling impurities in lopinavir?
A2: The International Council on Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances.[1][2] According to ICH Q3A guidelines, impurities present at levels above 0.1% should be identified and characterized.[1] Specific acceptance criteria for known and unknown impurities are typically established based on pharmacopeial standards and safety data.[3][4] For instance, the United States Pharmacopeia (USP) specifies a limit of Not More Than (NMT) 0.1% for lopinavir free amine.[3]
Q3: What analytical techniques are most effective for identifying and quantifying lopinavir impurities?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of lopinavir and its related substances.[5][6] Gradient Reverse-Phase HPLC (RP-HPLC) methods are commonly employed for this purpose.[5][6] For structural elucidation and confirmation of impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy are used.[1][5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the lopinavir synthesis process, focusing on the identification and mitigation of common impurities.
Issue 1: An unexpected peak is observed in the HPLC chromatogram of the final lopinavir product.
-
Question: I have an unknown peak in my HPLC analysis of synthesized lopinavir. How can I identify its source?
-
Answer: An unexpected peak in the HPLC chromatogram of your final product could be one of several common process-related impurities. The identity of the impurity often depends on the specific synthetic route and the reaction conditions used. Here are some of the most frequently observed impurities and their likely origins:
-
Lopinavir Dimer (Impurity 7): This impurity can arise from the dimerization of the 2,6-dimethylphenol starting material, which is used to prepare (2,6-dimethylphenoxy)acetic acid.[1] If the 2,6-dimethylphenol contains a dimer impurity, it can be carried through the synthesis to form the lopinavir dimer.[1]
-
Lopinavir Carboxymethyl Analog (Impurity 8): The formation of this impurity can occur during the acylation of 2,6-dimethylphenol with chloroacetic acid.[1]
-
Lopinavir Diamide Impurity (Impurity 9): This impurity can be formed from an unreacted diamine intermediate that undergoes condensation with (2,6-dimethylphenoxy)acetic acid.[1]
-
Lopinavir Diacylated Impurity (Impurity 10): This impurity is a result of a second acylation reaction occurring on a nitrogen atom within the pyrimidine ring of lopinavir.[1]
To identify the specific impurity, it is recommended to compare the relative retention time (RRT) of the unknown peak with those of known lopinavir impurity standards. Further characterization using LC-MS can provide mass information to help confirm the identity.
-
Issue 2: The level of a known impurity exceeds the acceptance criteria.
-
Question: My analysis shows that the Lopinavir Dimer impurity is above the acceptable limit. What steps can I take to reduce its formation?
-
Answer: To control the level of the Lopinavir Dimer impurity, it is crucial to address the purity of the starting materials. The dimer is formed from a dimeric impurity present in the 2,6-dimethylphenol raw material.[1] Therefore, the following actions are recommended:
-
Source High-Purity Starting Materials: Procure 2,6-dimethylphenol with a low level of the corresponding dimer impurity.
-
Implement In-process Controls: Monitor the purity of the (2,6-dimethylphenoxy)acetic acid intermediate to ensure that the dimer impurity is not carried over to the final synthesis steps.
-
Optimize Purification: The final purification of lopinavir should be optimized to effectively remove the dimer impurity.[1]
-
Quantitative Data Summary
The acceptance criteria for impurities in lopinavir are governed by pharmacopeial monographs and ICH guidelines. While specific limits for every potential impurity are not always publicly detailed, the following table summarizes general and specific limits for impurities in the lopinavir drug substance.
| Impurity Name/Type | Acceptance Criteria (NMT %) | Guideline/Source |
| Any Unspecified Impurity | 0.10 | ICH Q3A |
| Total Impurities | 1.0 | ICH Q3A |
| Lopinavir Free Amine | 0.1 | USP |
| Lopinavir Related Compounds | 0.03 - 0.1 | Research Study |
NMT: Not More Than
Experimental Protocols
Protocol 1: HPLC Analysis of Lopinavir and its Related Substances
This protocol is a representative method for the analysis of lopinavir and its impurities.
1. Chromatographic Conditions:
-
Column: YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[5]
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, pH adjusted to 2.5 with phosphoric acid.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 10 40 60 20 30 70 30 30 70 35 60 40 | 40 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45 °C.[5]
-
Detection: UV at 210 nm.[5]
-
Injection Volume: 20 µL.
2. Sample Preparation:
-
Standard Solution: Prepare a solution of Lopinavir Reference Standard (RS) in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 0.5 mg/mL.
-
Test Solution: Accurately weigh and dissolve the lopinavir sample in the diluent to achieve a final concentration of 0.5 mg/mL.
-
Spiked Solution (for impurity identification): Prepare a solution of the lopinavir sample and spike it with known impurity reference standards to confirm their retention times.
Protocol 2: Synthesis of Lopinavir Diacylated Impurity (Impurity 10)
This protocol describes a method for the synthesis of the Lopinavir Diacylated Impurity for use as a reference standard.
1. Materials:
-
Lopinavir
-
(2,6-dimethylphenoxy)acetic acid
-
Thionyl chloride
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Sodium bicarbonate
2. Procedure:
-
To a suspension of (2,6-dimethylphenoxy)acetic acid in ethyl acetate, add thionyl chloride and a catalytic amount of DMF at 25–30°C.
-
Heat the reaction mixture to 50–55°C and stir for 2 hours to form the acid chloride.[1]
-
In a separate flask, dissolve lopinavir in a mixture of water and ethyl acetate, and add sodium bicarbonate.[1]
-
Add the previously prepared acid chloride solution to the lopinavir solution at 20–25°C.[1]
-
Stir the reaction mixture and then separate the organic layer.
-
Wash the organic layer with an aqueous acid solution, followed by a base solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Lopinavir Diacylated Impurity.
-
Purify the crude product by column chromatography to obtain the pure impurity.
Visualizations
Caption: Lopinavir synthesis workflow with points of impurity formation.
Caption: Workflow for troubleshooting unexpected peaks in HPLC analysis.
Caption: Logical relationships in the formation of lopinavir impurities.
References
- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. drugfuture.com [drugfuture.com]
- 4. veeprho.com [veeprho.com]
- 5. Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enzymatic Resolution of Racemic Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic resolution of racemic amino acids.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the enzymatic resolution of racemic amino acids, offering potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: Low or No Enzyme Activity
Q: My enzymatic reaction is showing little to no conversion of the racemic amino acid derivative. What are the possible causes and how can I troubleshoot this?
A: Low or no enzyme activity is a frequent issue. Here are the primary causes and recommended troubleshooting steps:
-
Incorrect Reaction Conditions: Enzymes are highly sensitive to their environment.
-
pH: The pH of the reaction medium may be outside the optimal range for your specific enzyme. Verify the recommended pH for the enzyme and adjust your buffer accordingly.
-
Temperature: Extreme temperatures can denature the enzyme. Ensure the reaction is running at the enzyme's optimal temperature.[1]
-
Solvent: The organic solvent used can significantly impact enzyme activity.[2][3][4][5] Some solvents can strip essential water from the enzyme, leading to inactivation.[5] Consider screening a variety of solvents to find one that is compatible with your enzyme.
-
-
Enzyme Inactivation:
-
Improper Storage: Ensure the enzyme has been stored at the correct temperature and protected from freeze-thaw cycles.
-
Presence of Inhibitors: The substrate or reaction medium might contain inhibitory compounds.
-
-
Substrate Issues:
-
Poor Substrate Solubility: If the racemic amino acid derivative is not fully dissolved, it will not be accessible to the enzyme. Try altering the solvent system or using a co-solvent to improve solubility.
-
Logical Flowchart for Troubleshooting Low Enzyme Activity
Caption: Troubleshooting workflow for low enzyme activity.
Issue 2: Low Enantioselectivity (Poor Enantiomeric Excess - ee)
Q: The conversion in my reaction is acceptable, but the enantiomeric excess (ee) of the product is too low. How can I improve the enantioselectivity of the enzyme?
A: Low enantioselectivity is a common hurdle. Here are several strategies to enhance it:
-
Optimize Reaction Parameters:
-
Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, although it may also reduce the reaction rate.[6]
-
Solvent: The choice of solvent can have a profound effect on the enzyme's conformation and, consequently, its enantioselectivity.[2][3] Experimenting with different organic solvents is highly recommended.
-
-
Enzyme Modification:
-
Immobilization: Immobilizing the enzyme on a solid support can alter its conformation and sometimes lead to improved enantioselectivity.[7] Different immobilization techniques can be explored.
-
Protein Engineering: If resources permit, techniques like directed evolution or site-directed mutagenesis can be employed to engineer the enzyme for higher enantioselectivity.
-
-
Substrate Modification: Modifying the acyl group of the amino acid derivative can sometimes lead to better recognition by the enzyme's active site, thereby improving enantioselectivity.
Table 1: Effect of Solvent on Lipase Enantioselectivity
| Racemic Substrate | Enzyme | Solvent | Enantiomeric Ratio (E) | Reference |
| 1-Phenylethanol | Candida antarctica Lipase B | Hexane | 150 | F. van Rantwijk et al., 2000 |
| 1-Phenylethanol | Candida antarctica Lipase B | Acetonitrile | 25 | F. van Rantwijk et al., 2000 |
| (R,S)-Ibuprofen methyl ester | Candida rugosa Lipase | Isooctane | >100 | U.T. Bornscheuer et al., 2002 |
| (R,S)-Ibuprofen methyl ester | Candida rugosa Lipase | Toluene | 50 | U.T. Bornscheuer et al., 2002 |
Issue 3: Low Reaction Yield (<50%)
Q: My reaction stops at or below 50% conversion, even with high enantioselectivity. How can I increase the yield?
A: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. To overcome this limitation, a process called Dynamic Kinetic Resolution (DKR) can be employed.
-
Dynamic Kinetic Resolution (DKR): DKR combines the enzymatic resolution with in-situ racemization of the unreacted, less-reactive enantiomer. This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100%.[8]
Table 2: Improvement of Yield and Enantiomeric Excess with DKR
| Racemic Substrate | Resolution Method | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| DL-Glutamate | Preferential Crystallization | 49.4 | 13.8 | [11] |
| DL-Glutamate | DKR (with Glutamate Racemase) | 97.7 | 97.4 | [11] |
| Racemic Amines | Kinetic Resolution | <50 | >99 | [12] |
| Racemic Amines | DKR | 80-90 | 85-91 | [8] |
| Racemic α-aminonitriles | DKR | >99 | >99 | [8] |
Issue 4: Enzyme Inhibition
Q: My reaction starts well but then slows down or stops prematurely. Could this be enzyme inhibition?
A: Yes, a decrease in reaction rate over time can indicate enzyme inhibition. There are several types of inhibition:
-
Competitive Inhibition: An inhibitor molecule that resembles the substrate competes for the active site of the enzyme. This type of inhibition can often be overcome by increasing the substrate concentration. In competitive inhibition, the maximal reaction rate (Vmax) remains the same, but the Michaelis constant (Km) increases.[13][14][][16][17]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic efficiency. Increasing the substrate concentration does not overcome non-competitive inhibition. In this case, Vmax is lowered, but Km remains unchanged.[13][14][][16][17]
-
Substrate Inhibition: In some cases, high concentrations of the substrate itself can inhibit the enzyme's activity. If you observe a decrease in the reaction rate at high substrate concentrations, a substrate inhibition study is warranted.
Diagram of Enzyme Inhibition Models
Caption: Models of competitive and non-competitive enzyme inhibition.
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Resolution of a Racemic Amino Acid Derivative
-
Substrate Preparation: Dissolve the racemic N-acyl amino acid in a suitable organic solvent (e.g., hexane, toluene) to a final concentration of 10-50 mM.
-
Enzyme Addition: Add the lipase (free or immobilized) to the substrate solution. The enzyme loading is typically 1-10% (w/w) of the substrate.
-
Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-50 °C) with gentle agitation.
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture to monitor the conversion and enantiomeric excess.
-
Reaction Termination: Once the desired conversion (typically close to 50%) is reached, terminate the reaction by filtering off the enzyme (if immobilized) or by adding a solvent that denatures the enzyme.
-
Product Isolation: Separate the product (the hydrolyzed L-amino acid) from the unreacted D-N-acyl amino acid. This can often be achieved by extraction with an aqueous base, which will solubilize the free amino acid.
-
Analysis: Determine the enantiomeric excess of the product and the remaining substrate using chiral HPLC or GC.
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
-
Sample Preparation: Dissolve a small amount of the product and the unreacted substrate in the mobile phase.
-
Column Selection: Choose a chiral stationary phase (CSP) column that is suitable for the separation of your amino acid enantiomers. Common choices include cyclodextrin-based or protein-based columns.[18][19][20]
-
Mobile Phase: Prepare the mobile phase, which typically consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer. The exact composition will depend on the column and the analytes.[18]
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Run the analysis under isocratic or gradient elution conditions.
-
Detect the enantiomers using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Experimental Workflow Diagram
Caption: General experimental workflow for enzymatic resolution.
Data Summary Tables
Table 3: Comparison of Enzyme Immobilization Methods
| Immobilization Method | Principle | Advantages | Disadvantages | Reference |
| Adsorption | Physical binding of the enzyme to the surface of a carrier via weak interactions (e.g., van der Waals, hydrogen bonds). | Simple, mild conditions, low cost, minimal enzyme denaturation. | Enzyme leakage, non-specific binding. | [7][21][22][23][24] |
| Covalent Binding | Formation of covalent bonds between the enzyme and the support material. | Strong binding prevents enzyme leakage, high stability. | Can lead to conformational changes and loss of activity, more complex procedure. | [7][21][22][24] |
| Entrapment | Physical confinement of the enzyme within a porous matrix (e.g., alginate, polyacrylamide gel). | Protects the enzyme from the bulk environment, applicable to a wide range of enzymes. | Mass transfer limitations, potential for enzyme leakage from large pores. | [7] |
| Cross-Linking | Formation of intermolecular cross-links between enzyme molecules using a bifunctional reagent (e.g., glutaraldehyde). | Carrier-free, high enzyme loading. | Can cause significant enzyme denaturation and loss of activity. | [7][22] |
This technical support center provides a starting point for troubleshooting common issues in the enzymatic resolution of racemic amino acids. For more specific problems, consulting the literature for the particular enzyme and substrate system is recommended.
References
- 1. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Room-Temperature Enantioselective C–H Iodination via Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. knyamed.com [knyamed.com]
- 14. 🧠 Competitive vs Noncompetitive Inhibition: Enzyme Kinetics for USMLE Step 1 — King of the Curve [kingofthecurve.org]
- 16. Khan Academy [khanacademy.org]
- 17. youtube.com [youtube.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Preventing racemization of (2S)-2-amino-2-(2-fluorophenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of (2S)-2-amino-2-(2-fluorophenyl)acetic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where an enantiomerically pure compound, such as this compound, converts into a mixture of both of its enantiomers (in this case, a mixture of the (S) and (R) forms). This is a significant concern because the biological activity of a chiral molecule is often specific to one enantiomer. The formation of the unintended enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesired side effects. For this compound, maintaining its enantiomeric purity is critical for its intended use in research and drug development.
Q2: What are the primary factors that can cause racemization of my this compound sample?
A2: The primary factors that can induce racemization of this compound are:
-
pH: Basic conditions (high pH) are the most significant contributors to racemization. The hydroxide ions can deprotonate the alpha-carbon, leading to a loss of stereochemistry.
-
Temperature: Elevated temperatures accelerate the rate of racemization.
-
Solvent: The choice of solvent can influence the rate of racemization. Polar aprotic solvents, in combination with a base, can facilitate the reaction.
-
Presence of Catalysts: Certain catalysts, such as aldehydes or strong bases, can promote racemization.
Q3: How does the structure of this compound make it susceptible to racemization?
A3: this compound is a derivative of phenylglycine. Phenylglycine and its derivatives are known to be more prone to racemization compared to many other amino acids. This is due to the increased acidity of the proton on the alpha-carbon (the benzylic proton). The phenyl ring stabilizes the carbanion intermediate formed upon deprotonation through resonance, thus lowering the energy barrier for racemization.[1] The presence of an electron-withdrawing fluorine atom on the phenyl ring can further increase the acidity of this proton, potentially making it even more susceptible to base-catalyzed racemization.
Q4: What are the recommended storage conditions to maintain the enantiomeric purity of this compound?
A4: To ensure the long-term stability and enantiomeric purity of this compound, the following storage conditions are recommended:
-
Solid Form: Store the lyophilized solid at -20°C in a desiccated environment. Under these conditions, the compound is stable for up to 36 months.
-
In Solution: If the compound must be stored in solution, it is best to prepare aliquots to avoid multiple freeze-thaw cycles. Store the solutions at -20°C and use within one month. For longer-term storage in solution, consider storing at -80°C. It is advisable to use a slightly acidic buffer (pH 3-6) if aqueous solutions are required, as basic conditions promote racemization.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Purity Detected in a Stored Sample
Possible Cause 1: Improper Storage Conditions
-
Troubleshooting:
-
Verify the storage temperature. Has the sample been exposed to elevated temperatures?
-
Check the storage format. Was the sample stored as a solid or in solution?
-
If stored in solution, what was the solvent and pH? Basic solutions will cause racemization.
-
-
Solution:
-
For future storage, adhere to the recommended conditions: -20°C or colder, in a desiccated environment for solids, and in aliquots for solutions (preferably in a slightly acidic or neutral buffer if aqueous).
-
Possible Cause 2: Contamination of the Sample
-
Troubleshooting:
-
Was the container for the sample properly cleaned and dried?
-
Could the sample have been exposed to basic contaminants?
-
-
Solution:
-
Use clean, inert containers for storage. Ensure all labware is thoroughly rinsed to remove any basic residues.
-
Issue 2: Racemization Observed During an Experimental Procedure
Possible Cause 1: Use of Basic Reagents
-
Troubleshooting:
-
Review your experimental protocol. Are there any steps that involve the use of strong or even mild bases (e.g., triethylamine, DIPEA, sodium hydroxide, potassium carbonate)? Phenylglycine derivatives are particularly sensitive to base-catalyzed racemization.[1]
-
Consider the pH of your reaction mixture or solution.
-
-
Solution:
-
If possible, substitute strong bases with weaker, more sterically hindered bases.
-
Maintain the pH of the reaction mixture in the acidic to neutral range if the reaction chemistry allows.
-
Minimize the exposure time to basic conditions.
-
Possible Cause 2: Elevated Reaction Temperature
-
Troubleshooting:
-
At what temperature is your experiment being conducted?
-
Is it possible to perform the reaction at a lower temperature?
-
-
Solution:
-
Conduct the reaction at the lowest feasible temperature. Even room temperature can be sufficient to cause some racemization over extended periods, especially in the presence of a base.
-
Possible Cause 3: Inappropriate Solvent Choice
-
Troubleshooting:
-
What solvent are you using?
-
Studies have shown that water can suppress racemization compared to some polar organic solvents under alkaline conditions.[2]
-
-
Solution:
-
If your reaction allows, consider using a solvent system that includes water, as this has been shown to suppress racemization.[2] Avoid polar aprotic solvents in combination with strong bases if possible.
-
Data Presentation
Table 1: Effect of Base and Coupling Reagent on Racemization of Phenylglycine during Peptide Synthesis
| Coupling Reagent | Base | % Correct Diastereomer |
| HATU | DIPEA | 85% |
| HATU | TMP | 93% |
| COMU | DIPEA | 92% |
| COMU | TMP | >98% |
| DEPBT | TMP | >98% |
Data adapted from a study on Fmoc-protected phenylglycine, demonstrating the impact of different bases and coupling reagents on preserving stereochemistry. HATU, COMU, and DEPBT are coupling reagents. DIPEA and TMP are bases.[1]
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound
This protocol provides a general method for determining the enantiomeric excess (e.e.) of 2-amino-2-(2-fluorophenyl)acetic acid. Optimization may be required based on the specific instrument and column used.
-
Column: Lux 5 µm Cellulose-1 (250 x 4.6 mm) or a similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a basic additive. A typical starting point is 90:10 (n-Hexane:IPA) + 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a small volume of the sample (e.g., 5-10 µL).
-
Run the analysis and identify the peaks corresponding to the (S) and (R) enantiomers. To confirm peak identity, it is recommended to also analyze a racemic standard if available.
-
Calculate the enantiomeric excess (e.e.) using the peak areas: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Mandatory Visualizations
Caption: Racemization mechanism via a planar carbanion intermediate.
References
Solubility issues of (2S)-2-amino-2-(2-fluorophenyl)acetic acid in different solvents
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of (2S)-2-amino-2-(2-fluorophenyl)acetic acid. It includes frequently asked questions, troubleshooting advice, quantitative data, and detailed experimental protocols to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: The solubility of this compound in water is reported to be approximately 2 mg/mL. However, achieving this concentration often requires physical methods such as sonication and heating to 60°C to facilitate dissolution.[1] The solubility of amino acids is highly dependent on the pH of the solution.[2][3][4] For similar fluorophenyl-substituted amino acids, adjusting the pH to 3 with HCl or to 9 with NaOH has been shown to significantly improve aqueous solubility.[5][6]
Q2: In which types of solvents is this compound generally soluble or insoluble?
A2: As an amino acid, this compound is expected to be most soluble in aqueous, polar solvents.[2][3] Its solubility in non-polar organic solvents is generally low.[3] Studies on similar amino acids have shown that solubility tends to decrease with the addition of alcohols like methanol, ethanol, or 2-propanol to water.[7][8]
Q3: How does pH affect the solubility of this compound?
A3: The pH of the solvent is a critical factor influencing the solubility of amino acids.[2][4] Amino acids are zwitterionic molecules, possessing both an acidic carboxylic acid group and a basic amino group.[4][8] At the isoelectric point (the pH at which the net charge is zero), solubility is at its minimum. Adjusting the pH away from the isoelectric point increases solubility by protonating the amino group (in acidic conditions) or deprotonating the carboxylic acid group (in basic conditions), thereby increasing the molecule's interaction with water.[4][9][10]
Q4: What is the recommended method for preparing and storing stock solutions?
A4: When preparing stock solutions, especially in water, it is advisable to use methods like sonication or gentle heating to aid dissolution.[1][11][12] For long-term storage, stock solutions should be aliquoted to prevent degradation from repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[1][5][11][13] If water is used as the solvent for a stock solution, it is best practice to sterilize it by passing it through a 0.22 μm filter before use.[1][5][14]
Troubleshooting Guide
Q: My compound is not dissolving in water at the desired concentration. What steps can I take?
A: If you are facing solubility issues in water, follow this troubleshooting workflow:
-
Verify Concentration: Ensure the target concentration is not significantly above the reported solubility limit of ~2 mg/mL.
-
Apply Physical Methods: Use an ultrasonic bath to sonicate the solution. Gentle warming (up to 60°C) can also be applied.[1]
-
Adjust pH: This is the most effective method.
-
Add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH.
-
Alternatively, add a small amount of dilute base (e.g., 0.1 M NaOH) dropwise to raise the pH.
-
Monitor the dissolution of the compound after each addition. This will help move the solution away from the compound's isoelectric point where it is least soluble.[9]
-
-
Consider a Co-solvent: If the experimental design allows, using a different polar solvent or a mixed-solvent system might be an option, although this can also decrease solubility in some cases.[8]
Q: The compound dissolved after heating but precipitated out of the solution upon cooling. How can I prevent this?
A: This indicates that you have created a supersaturated solution. The solubility of the compound is lower at room temperature. To maintain a stable solution, you can either keep the solution at a higher temperature (if your experiment permits), lower the overall concentration to a point where it is stable at room temperature, or adjust the pH to increase solubility under ambient conditions.
Quantitative Solubility Data
The table below summarizes the available quantitative solubility data for this compound and its isomers.
| Compound | Solvent | Solubility | Conditions |
| This compound | Water | 2 mg/mL (11.82 mM) | Requires sonication and heating to 60°C |
| (S)-2-amino-2-(4-fluorophenyl)acetic acid | Water | 1 mg/mL (5.91 mM) | Requires sonication and pH adjustment to 3 with HCl |
| (R)-2-amino-2-(4-fluorophenyl)acetic acid | Water | 1 mg/mL (5.91 mM) | Requires sonication and pH adjustment to 9 with NaOH |
Data for 4-fluoro isomers are included for reference as they indicate effective strategies (pH adjustment) for dissolving fluorophenyl-substituted amino acids.
Experimental Protocols
Protocol 1: Gravimetric Method for Quantitative Solubility Determination
This protocol is adapted from standard methods for determining the solubility of amino acids.[7]
Objective: To accurately measure the solubility of the compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvent (e.g., deionized water)
-
Thermostatically controlled shaker or water bath
-
Microcentrifuge and tubes (e.g., 1.5 mL)
-
Analytical balance
-
Drying oven or lyophilizer
Procedure:
-
Add an excess amount of the compound to a pre-weighed microcentrifuge tube.
-
Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the tube.
-
Seal the tube and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure the solution is saturated.
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Carefully transfer a known volume of the clear supernatant to a new pre-weighed tube.
-
Evaporate the solvent from the supernatant completely using a drying oven or lyophilizer.
-
Weigh the tube containing the dried solute.
-
Calculate the solubility by subtracting the initial weight of the tube from the final weight and dividing by the volume of the supernatant taken.
Protocol 2: Qualitative Solubility Assessment
This protocol provides a rapid method for screening solubility in various solvents.[2][3]
Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a range of solvents.
Materials:
-
This compound
-
A panel of test solvents (e.g., water, ethanol, DMSO, acetone, dilute HCl, dilute NaOH)
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Place a small, consistent amount (e.g., 1-2 mg) of the compound into each test tube.
-
Add 1 mL of a test solvent to each corresponding tube.
-
Vortex each tube vigorously for 30 seconds.
-
Observe the solution against a contrasting background.
-
If the compound is not soluble at room temperature, gently warm the tube and observe any changes. Note if the compound precipitates upon cooling.
Visual Guides
Caption: A troubleshooting workflow for addressing solubility issues.
Caption: General workflows for qualitative and quantitative solubility experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. microbenotes.com [microbenotes.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. glpbio.com [glpbio.com]
- 12. glpbio.com [glpbio.com]
- 13. adooq.com [adooq.com]
- 14. medchemexpress.com [medchemexpress.com]
Enhancing the stability of fluorinated amino acids during synthesis
Welcome to the technical support center for the synthesis of fluorinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of these valuable compounds during their synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Troubleshooting Guide: Enhancing Stability and Minimizing Side Reactions
Issue 1: Low Yields and Product Decomposition During Fluorination
Low yields are often attributed to the decomposition of the fluorinated amino acid under the reaction conditions. Understanding the potential decomposition pathways is key to mitigating this issue.
| Symptom | Potential Cause | Recommended Solution |
| Observation of Elimination Byproducts (Alkenes) | For β-fluoroamino acids, elimination of HF is a common side reaction, especially under basic conditions or at elevated temperatures. This is more prevalent with reagents like DAST (diethylaminosulfur trifluoride).[1][2] | - Lower Reaction Temperature: Conduct the fluorination at the lowest effective temperature. - Use Milder Fluorinating Reagents: Consider using reagents like Deoxo-Fluor or PyFluor, which can sometimes reduce elimination. - Control Stoichiometry: Use the minimum necessary excess of the fluorinating reagent. - Solvent Choice: Employ less polar, non-coordinating solvents. |
| Rearrangement Products Detected | Some fluorination reactions, particularly those involving carbocationic intermediates, can be susceptible to molecular rearrangements. | - Choice of Fluorinating Reagent: Electrophilic fluorinating reagents like Selectfluor or NFSI often proceed through different mechanisms that may suppress rearrangements compared to some nucleophilic reagents.[1][3] - Protecting Group Strategy: Ensure that the protecting groups on the amino and carboxyl functions are stable to the fluorination conditions and do not promote rearrangement. |
| Defluorination or Hydrolysis of the Product | The C-F bond, while generally strong, can be labile under certain acidic or basic conditions, especially if the fluorine is positioned at a structurally sensitive site.[4] | - pH Control: Carefully control the pH during work-up and purification. Avoid strongly acidic or basic conditions if possible. - Moisture Control: Ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis of intermediates or the final product. |
| Reduced Nucleophilicity of the Amino Group | The strong electron-withdrawing effect of fluorine atoms, especially in α-fluoroalkyl-α-amino acids, can significantly decrease the nucleophilicity of the α-amino group, making subsequent reactions challenging.[3] | - Use of More Reactive Electrophiles: For subsequent coupling reactions, more reactive electrophiles may be necessary. - Alternative Protecting Groups: Select protecting groups that do not further deactivate the amino group. |
Issue 2: Challenges in Purification and Isolation
The unique properties of fluorinated compounds can make their purification non-trivial.
| Symptom | Potential Cause | Recommended Solution |
| Co-elution of Product and Byproducts on Silica Gel | The polarity of fluorinated amino acids can be similar to that of non-fluorinated starting materials or byproducts, making chromatographic separation difficult. | - Alternative Chromatography: Consider using reverse-phase chromatography (e.g., C18) or specialized fluorinated stationary phases. - pH Adjustment of Mobile Phase: For ionizable compounds, adjusting the pH of the mobile phase can alter retention times and improve separation. - Crystallization: If the product is a solid, crystallization can be a highly effective purification method. |
| Product Instability During Purification | The product may be degrading on the chromatography column (e.g., silica gel can be acidic). | - Neutralize Silica Gel: Pre-treat the silica gel with a suitable base (e.g., triethylamine in the eluent) to neutralize acidic sites. - Rapid Purification: Minimize the time the compound spends on the column. - Alternative Purification Methods: Explore non-chromatographic methods like extraction or crystallization if possible. |
Frequently Asked Questions (FAQs)
Q1: Which protecting group strategy is best for ensuring the stability of my fluorinated amino acid during its synthesis?
A1: The optimal protecting group strategy depends on the specific fluorination chemistry being employed.
-
For the α-Amino Group:
-
Boc (tert-Butoxycarbonyl): This is a robust, acid-labile protecting group that is stable to many fluorinating conditions. It is a common choice for many synthetic routes.[5]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This base-labile group is also widely used. However, care must be taken if basic conditions are used elsewhere in the synthesis, as premature deprotection can occur.[5]
-
Trt (Trityl): The bulky trityl group can offer steric protection and is particularly useful for protecting the side chains of asparagine and glutamine to prevent side reactions.[5]
-
-
For the Carboxyl Group:
-
Methyl or Ethyl Esters: These are common choices but require relatively harsh conditions for removal (saponification or acid hydrolysis), which could be detrimental to the stability of the fluorinated amino acid.
-
tert-Butyl Ester: This acid-labile group is often preferred as it can be removed under milder conditions, often concurrently with a Boc group.
-
Benzyl Ester: Removable by hydrogenolysis, which is a mild method that is often compatible with fluorinated compounds.
-
Orthogonal protecting group strategies are highly recommended, allowing for the selective removal of one protecting group in the presence of others.[6] For example, using an Fmoc group for the amine and a tert-butyl ester for the carboxylic acid allows for selective deprotection under basic and acidic conditions, respectively.
Q2: My reaction involves a β-fluoroamine intermediate, and I am observing significant elimination. How can I prevent this?
A2: Elimination to form an alkene is a common problem in the synthesis of β-fluoroamines, often promoted by heat and basic conditions.[2]
-
Reaction Temperature: Lowering the reaction temperature is the most straightforward approach to reduce the rate of elimination.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base.
-
Fluorinating Reagent: Reagents like DAST are known to sometimes promote elimination. Consider alternatives if this is a persistent issue.
-
One-Pot Procedures: Some modern synthetic methods utilize one-pot procedures where the potentially unstable intermediate is generated and immediately reacted in situ, minimizing its decomposition.[7]
Q3: How does the position of the fluorine atom affect the stability of the amino acid?
A3: The position of the fluorine atom has a significant impact on the electronic properties and stability of the molecule.
-
α-Fluoroalkyl Amino Acids: The fluorine atoms on the α-carbon are strongly electron-withdrawing, which can decrease the nucleophilicity of the α-amino group and increase the acidity of the carboxylic acid.[3] This can affect reactivity in subsequent steps.
-
β-Fluoro Amino Acids: As discussed, these are prone to HF elimination. The stability is highly dependent on the substitution pattern and the reaction conditions.
-
Aromatic Fluorination: Fluorine atoms on an aromatic ring are generally very stable. However, they can influence the pKa of side-chain functional groups.
Q4: Are there any "green" or more sustainable methods for synthesizing fluorinated amino acids that also improve stability?
A4: Yes, several modern synthetic strategies aim to improve both the sustainability and efficiency of fluorinated amino acid synthesis, which often correlates with improved stability of intermediates.
-
Flow Chemistry: Continuous flow synthesis allows for the rapid generation and use of unstable intermediates, minimizing their decomposition. This method provides precise control over reaction parameters like temperature and mixing.[8]
-
Enzymatic Synthesis: Biocatalysis offers a highly selective and mild approach to synthesizing fluorinated compounds, often avoiding the harsh reagents and conditions that can lead to degradation.[9]
-
Organocatalysis: Organocatalytic methods can provide enantioselective routes to fluorinated amines and amino acids under mild conditions.[2][7]
Data Summary
Table 1: Common Fluorinating Reagents and Potential Side Reactions
| Fluorinating Reagent | Common Applications | Potential Side Reactions/Stability Concerns |
| DAST (Diethylaminosulfur trifluoride) | Deoxyfluorination of alcohols | Elimination, rearrangement, requires careful temperature control.[1][2] |
| Deoxo-Fluor | Deoxyfluorination of alcohols | Generally considered more thermally stable and may give fewer elimination byproducts than DAST.[1] |
| Selectfluor (F-TEDA-BF4) | Electrophilic fluorination of electron-rich carbons | Can be used under milder conditions, but reactivity depends on the substrate.[1][3] |
| NFSI (N-Fluorobenzenesulfonimide) | Electrophilic fluorination | Another common electrophilic fluorine source, often used in organocatalytic reactions.[1][3] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Deoxyfluorination of a Hydroxy Amino Acid Derivative using DAST
Objective: To replace a hydroxyl group with fluorine while minimizing elimination and rearrangement.
Methodology:
-
Preparation: The protected hydroxy amino acid derivative (1 equivalent) is dissolved in an anhydrous, non-polar solvent (e.g., dichloromethane) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: The reaction mixture is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is a critical step to control the reactivity of DAST and minimize side reactions.
-
Reagent Addition: DAST (1.1-1.5 equivalents) is added dropwise to the cooled solution. A slow addition rate is important to maintain the low temperature.
-
Reaction Monitoring: The reaction is stirred at -78 °C and allowed to slowly warm to room temperature over several hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or water at a low temperature.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel. The silica gel may be pre-treated with triethylamine to prevent on-column decomposition of the product.
Workflow Diagram:
Caption: Deoxyfluorination Workflow.
Logical Diagram: Troubleshooting Elimination Side Reactions
This diagram illustrates the decision-making process when encountering elimination byproducts.
Caption: Troubleshooting Elimination.
References
- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]
- 4. fluoridealert.org [fluoridealert.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. A general, enantioselective synthesis of β- and γ-fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids - ChemistryViews [chemistryviews.org]
- 9. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Side-reaction products in the synthesis of fluorophenylacetic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of fluorophenylacetic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-reaction products observed during the synthesis of fluorophenylacetic acid derivatives?
A1: The most prevalent side-reaction products depend on the synthetic route employed. However, some common classes of impurities include:
-
Positional Isomers: In syntheses involving the fluorination of a phenylacetic acid precursor, or starting from a fluorinated toluene, mixtures of ortho-, meta-, and para-isomers can be formed. For example, in the synthesis of 4-fluorophenylacetic acid, the formation of 2-fluorophenylacetic acid and 3-fluorophenylacetic acid are common isomeric impurities.[1]
-
Incomplete Hydrolysis Byproducts: When preparing fluorophenylacetic acids from fluorophenylacetonitriles, incomplete hydrolysis can lead to the presence of the corresponding fluorophenylacetamide as a significant byproduct. The extent of hydrolysis is highly dependent on reaction conditions such as pH and temperature.
-
Willgerodt-Kindler Reaction Intermediates: The Willgerodt-Kindler reaction, a common method for synthesizing aryl-acetic acids from aryl ketones, proceeds through a thioamide intermediate. Incomplete hydrolysis of this intermediate will result in the contamination of the final product with the corresponding fluorophenylthioacetamide.
-
Decarboxylation Products: Under certain conditions, particularly at elevated temperatures or in the presence of strong acids, fluorophenylacetic acids can undergo decarboxylation to yield the corresponding fluorotoluene derivative.
-
Over-alkylation Products: In synthetic routes involving the alkylation of a fluorophenyl precursor, there is a possibility of di- or poly-alkylation, leading to impurities with additional alkyl groups on the aromatic ring or the acetic acid side chain.
Q2: How can I minimize the formation of positional isomers during my synthesis?
A2: Minimizing isomeric impurities begins with the careful selection of starting materials and reaction conditions.
-
Starting Material Purity: Ensure the starting material, for instance, a specific fluorotoluene isomer, is of high purity.
-
Directed Ortho-Metalation: For specific isomer synthesis, directed ortho-metalation (DoM) strategies can provide high regioselectivity.
-
Purification: If a mixture of isomers is unavoidable, careful purification by fractional crystallization or chromatography is necessary. The choice of solvent system for crystallization is critical for effective separation.
Q3: My fluorophenylacetonitrile hydrolysis is incomplete, leaving significant amounts of the amide. How can I drive the reaction to completion?
A3: To favor the formation of the carboxylic acid over the amide, consider the following adjustments:
-
Reaction Time and Temperature: Prolonging the reaction time and/or increasing the temperature can promote complete hydrolysis.
-
Stronger Acid/Base: Utilizing a more concentrated acid (e.g., sulfuric acid) or a stronger base (e.g., potassium hydroxide) can enhance the rate of the second hydrolysis step from the amide to the carboxylic acid.
-
Water Content: Ensure a sufficient excess of water is present in the reaction mixture to drive the equilibrium towards the carboxylic acid.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of desired fluorophenylacetic acid isomer. | Formation of a significant percentage of other positional isomers. | 1. Analyze the isomeric ratio of your starting material. 2. Optimize the regioselectivity of your fluorination or functionalization step. 3. Develop a robust purification method (fractional crystallization or chromatography) to isolate the desired isomer. |
| Presence of a significant amount of fluorophenylacetamide in the final product. | Incomplete hydrolysis of the nitrile intermediate. | 1. Increase the reaction time and/or temperature of the hydrolysis step. 2. Use a higher concentration of acid or base. 3. Ensure a sufficient stoichiometric excess of water. |
| Yellowish or off-white product with a sulfurous odor. | Contamination with the thioamide intermediate from a Willgerodt-Kindler reaction. | 1. Ensure the hydrolysis step of the thioamide is complete by extending the reaction time or using more vigorous conditions. 2. Purify the final product by recrystallization from a suitable solvent to remove the less polar thioamide. |
| Gas evolution observed during workup, and the final product is an oil instead of a solid. | Decarboxylation of the fluorophenylacetic acid to the corresponding fluorotoluene. | 1. Avoid excessive temperatures during reaction and workup. 2. If strong acid is used, consider performing the reaction at a lower temperature. 3. During distillation, use vacuum to lower the boiling point and minimize thermal decomposition. |
Data Presentation
Table 1: Typical Impurity Profile in the Synthesis of 4-Fluorophenylacetic Acid
| Compound | Typical Amount (%) | Analytical Method |
| 4-Fluorophenylacetic Acid | >98 | HPLC, GC-MS |
| 2-Fluorophenylacetic Acid | <1 | HPLC, GC-MS |
| 3-Fluorophenylacetic Acid | <1 | HPLC, GC-MS |
| 4-Fluorophenylacetamide | <0.5 | HPLC |
| 4-Fluorotoluene | <0.1 | GC-MS |
Note: These values are representative and can vary significantly based on the synthetic route and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluorophenylacetic Acid via Diazotization and Hydrolysis
This protocol is adapted from a patent literature procedure.
-
Diazotization: To a reaction vessel, add 800 grams of 15% HCl and 250 grams of 4-fluoroaniline. Heat and stir the mixture until a clear solution is obtained. Cool the solution to -5 to 5 °C. Add 400g of dichloromethane, 20g of tetramethylammonium chloride, and 20g of copper chloride. To this mixture, add a solution of 250g of vinylidene chloride in dichloromethane dropwise. While maintaining the temperature, slowly add an aqueous solution containing 210g of sodium nitrite. Allow the reaction to proceed for 2 hours. After the reaction is complete, quench any excess nitrous acid.
-
Hydrolysis: In a separate three-necked flask under a nitrogen atmosphere, add 400g of 25% hydrochloric acid. Heat the acid to 65-75 °C. To this, add the intermediate from the previous step (1-(2,2,2-trichloroethyl)-4-fluorobenzene) and 50g of dichloroethane dropwise. Maintain the reaction at this temperature for 8 hours.
-
Workup and Purification: After the reaction is complete, cool the mixture and quench it by adding it to ice water. Filter the resulting solid, wash with water, and dry. Recrystallize the crude product from toluene to obtain pure 4-fluorophenylacetic acid. The expected purity is >99% as determined by HPLC.[2]
Protocol 2: HPLC Analysis of Fluorophenylacetic Acid Isomers
This method is suitable for the quantitative analysis of 2-, 3-, and 4-fluorophenylacetic acid isomers.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: Zodiac HST SB reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water, buffered with either formic acid or acetic acid. The exact gradient will need to be optimized for baseline separation.
-
Detection: UV detection at 264 nm.
-
Procedure:
-
Prepare standard solutions of 2-, 3-, and 4-fluorophenylacetic acid of known concentrations.
-
Prepare a sample of the reaction mixture or final product dissolved in the mobile phase.
-
Inject the standards and the sample onto the HPLC system.
-
Identify the peaks corresponding to each isomer based on their retention times compared to the standards.
-
Quantify the amount of each isomer by integrating the peak areas and comparing them to the calibration curves generated from the standards.[3]
-
Mandatory Visualizations
Caption: Main synthetic pathway and common side-reactions.
References
Optimization of reaction conditions for preparing Ni(II) Schiff base complexes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ni(II) Schiff base complexes.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of Ni(II) Schiff base complexes, offering potential causes and solutions in a straightforward question-and-answer format.
Problem 1: Low or No Yield of the Ni(II) Schiff Base Complex
-
Question: I followed the standard procedure, but I obtained a very low yield of my Ni(II) complex, or no product at all. What could be the issue?
-
Answer: Several factors can contribute to low or no product yield. Consider the following troubleshooting steps:
-
Incomplete Schiff Base Formation: The initial formation of the Schiff base ligand is a crucial first step. Ensure the condensation reaction between the aldehyde/ketone and the primary amine has gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Purity of Reactants and Solvents: The purity of your starting materials (aldehyde, amine, and Ni(II) salt) and solvents is critical. Impurities can interfere with the reaction. It is recommended to use solvents that have been dried and distilled according to standard procedures.[2]
-
Reaction Conditions:
-
Temperature: Most syntheses require heating under reflux to proceed at an optimal rate.[1][2][3] Ensure your reaction is maintained at the appropriate temperature for a sufficient duration.
-
Solvent: The choice of solvent is important. Alcohols like methanol and ethanol are commonly used as they dissolve the reactants and facilitate the reaction.[1][2] In some cases, a mixture of solvents may be necessary to achieve the desired solubility and reaction environment.[4]
-
pH: The pH of the reaction mixture can influence the Schiff base formation and its coordination with the metal ion. For some reactions, the addition of a base like NaOH may be required to facilitate the deprotonation of the ligand for complexation.[5]
-
-
Molar Ratio of Reactants: The stoichiometry of the reactants is crucial. While a 2:1 ligand to metal molar ratio is common for bidentate Schiff bases to form complexes with a square planar or octahedral geometry, the optimal ratio can vary.[2][6] It is advisable to follow the specific molar ratios reported in the literature for your or a similar complex.
-
Problem 2: Difficulty in Isolating and Purifying the Product
-
Question: My reaction seems to have worked, but I am struggling to isolate a pure solid product. The product is oily, or I get a mixture of substances.
-
Answer: Isolation and purification challenges are common. Here are some strategies to overcome them:
-
Precipitation and Filtration: After the reaction, the complex often precipitates out of the solution upon cooling. If not, try reducing the solvent volume by rotary evaporation or by adding a less polar solvent to induce precipitation. The solid product can then be collected by filtration.[1]
-
Recrystallization: This is a powerful technique for purifying solid products. Ethanol is a frequently used solvent for recrystallizing Ni(II) Schiff base complexes.[1] The key is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly to form pure crystals.
-
Washing: Washing the filtered product with an appropriate solvent can help remove unreacted starting materials and byproducts. The choice of washing solvent should be one in which the desired complex is insoluble or sparingly soluble.
-
Drying: Ensure the final product is thoroughly dried to remove any residual solvent. This is often done in a desiccator.[1]
-
Problem 3: The Isolated Product is not the Expected Complex
-
Question: I have isolated a product, but its characterization data (e.g., IR, NMR, melting point) does not match the expected Ni(II) Schiff base complex.
-
Answer: This indicates that an alternative reaction may have occurred or the desired reaction was incomplete.
-
Verify Schiff Base Formation: Before complexation, it is good practice to isolate and characterize the Schiff base ligand itself to confirm its identity.[1]
-
Control of Reaction Conditions: As mentioned earlier, factors like temperature, reaction time, and solvent can influence the final product. For instance, in some cases, if the reaction is conducted in an aqueous ethanol solution, the condensation might stop after the formation of a mono-Schiff base complex instead of the expected di-Schiff base.[7]
-
Alternative Coordination: The Schiff base ligand may coordinate to the metal ion in an unexpected manner, leading to a different geometry or stoichiometry.[4] Careful analysis of spectroscopic data, and if possible, single-crystal X-ray diffraction, can help elucidate the actual structure.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for preparing a Ni(II) Schiff base complex?
A1: The synthesis is typically a two-step process:
-
Schiff Base Ligand Synthesis: An aldehyde or ketone is reacted with a primary amine, usually in a 1:1 or 2:1 molar ratio, in a suitable solvent like ethanol. The mixture is often refluxed for a few hours. The formation of the Schiff base can be monitored by TLC. The ligand is then isolated, often by filtration after cooling the reaction mixture.[1][2]
-
Complexation: The synthesized Schiff base ligand is dissolved in a solvent (e.g., hot methanol or ethanol) and a solution of a Ni(II) salt (e.g., nickel(II) chloride hexahydrate or nickel(II) acetate) in the same solvent is added, typically dropwise with constant stirring. The reaction mixture is then refluxed for several hours. The resulting colored precipitate is filtered, washed, and dried.[1][2]
Q2: How can I confirm the formation of my Ni(II) Schiff base complex?
A2: Several spectroscopic and analytical techniques are used for characterization:
-
FT-IR Spectroscopy: A key piece of evidence is the shift of the azomethine (C=N) stretching vibration band of the Schiff base ligand to a different frequency upon coordination with the Ni(II) ion.[1][2] New bands corresponding to Ni-N and Ni-O bonds may also appear at lower frequencies.[5]
-
UV-Vis Spectroscopy: The electronic spectrum of the complex will show characteristic d-d transition bands for the Ni(II) ion, which are different from the spectrum of the free ligand.[8]
-
¹H NMR Spectroscopy: While Ni(II) complexes can be paramagnetic, making NMR challenging, for diamagnetic square planar complexes, the proton signals of the ligand will shift upon coordination. The absence of the phenolic proton signal can confirm deprotonation and coordination.[5]
-
Elemental Analysis: This technique provides the percentage composition of C, H, and N in the complex, which can be compared with the calculated values for the expected formula to confirm the stoichiometry.[3]
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Molar Conductivity Measurements: Measuring the molar conductivity of the complex in a suitable solvent (like DMF or DMSO) can determine whether it is an electrolyte or non-electrolyte, providing insight into its structure.[2][3]
Q3: What are the key reaction parameters to optimize for better yield and purity?
A3: To optimize your synthesis, focus on the following parameters:
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Reaction Time: Insufficient reaction time can lead to incomplete formation of the ligand or the complex. Monitor the reaction over time to determine the optimal duration.
-
Temperature: While refluxing is common, the optimal temperature can vary depending on the specific reactants and solvent.
-
Solvent: The choice of solvent affects the solubility of reactants and the final product, influencing both the reaction rate and the ease of isolation. Experiment with different solvents or solvent mixtures if you encounter issues.[4]
-
Molar Ratios: Systematically varying the ligand-to-metal molar ratio can help determine the optimal stoichiometry for your specific system.
Data Presentation
Table 1: Summary of Typical Reaction Conditions for Ni(II) Schiff Base Complex Synthesis
| Parameter | Typical Value/Condition | Reference |
| Ligand Synthesis | ||
| Reactants | Aldehyde/Ketone and Primary Amine | [1][2] |
| Molar Ratio | Typically 1:1 or 1:2 | [1][2] |
| Solvent | Ethanol, Methanol | [1][2] |
| Temperature | Reflux | [1][2][3] |
| Reaction Time | 2 - 8 hours | [1][3] |
| Complex Synthesis | ||
| Reactants | Schiff Base Ligand and Ni(II) Salt | [1][2] |
| Molar Ratio (Ligand:Metal) | Typically 2:1 | [2] |
| Solvent | Ethanol, Methanol | [1][2] |
| Temperature | Reflux | [1][2][3] |
| Reaction Time | 3 - 6 hours | [1][2] |
Table 2: Example Physical and Analytical Data for a Ni(II) Schiff Base Complex
| Property | Example Value | Significance | Reference |
| Yield (%) | 39.74 | Efficiency of the reaction | [2] |
| Melting Point (°C) | 220 (for ligand) | Indicator of purity | [2] |
| Color | Ash coloured | Suggests complex formation | [2] |
| Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | 2.55 in DMF | Indicates non-electrolytic nature | [2] |
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base Ligand
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Dissolve the aldehyde/ketone (e.g., 60 mmol) in a suitable solvent (e.g., 40 ml of ethanol) in a round-bottom flask.[2]
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Add an equimolar amount of the primary amine (e.g., 60 mmol), also dissolved in the same solvent (e.g., 40 ml of ethanol), to the flask.[2]
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Heat the reaction mixture to reflux and maintain for a specified period (e.g., 2-3 hours).[1][2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature, and then leave it undisturbed, often overnight, to allow for the precipitation of the solid product.[1]
-
Collect the solid Schiff base ligand by filtration.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain a pure sample.[1]
-
Dry the purified ligand in a desiccator.[1]
Protocol 2: General Synthesis of a Ni(II) Schiff Base Complex
-
Dissolve the synthesized Schiff base ligand (e.g., 5 mmol) in a suitable solvent (e.g., 40 ml of hot ethanol).[2]
-
In a separate flask, dissolve the Ni(II) salt (e.g., NiCl₂·6H₂O, 2.5 mmol) in the same solvent (e.g., 40 ml of ethanol).[2]
-
Add the Ni(II) salt solution dropwise to the ligand solution with constant stirring.
-
Heat the resulting mixture to reflux for a specified period (e.g., 3-6 hours).[1][2]
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Allow the reaction mixture to cool to room temperature. A precipitate of the complex should form.
-
Collect the solid complex by filtration.
-
Wash the precipitate with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the final product in a desiccator.[1]
Visualizations
Caption: General workflow for the two-step synthesis of Ni(II) Schiff base complexes.
Caption: A decision tree for troubleshooting common issues in Ni(II) Schiff base complex synthesis.
References
- 1. Synthesis of some Novel Mixed Ligand Complexes of Ni(II) and their Characterization – Oriental Journal of Chemistry [orientjchem.org]
- 2. jchemlett.com [jchemlett.com]
- 3. gpub.org [gpub.org]
- 4. dms.fzu.cz [dms.fzu.cz]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Crystal Structure Determination of a Nickel(II) Complex of an Acyclic Pentadentate (N5) Mono Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ni(II) Complexes with Schiff Base Ligands: Preparation, Characterization, DNA/Protein Interaction and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chiral Derivatizing Agents for 19F NMR Spectroscopy in Drug Development
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral drug candidates. 19F Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with the use of chiral derivatizing agents (CDAs), offers a powerful and efficient method for this analysis. This guide provides an objective comparison of common 19F NMR-based methods with alternative techniques, supported by experimental data and detailed protocols.
Introduction to 19F NMR for Chiral Analysis
The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio (resulting in high sensitivity, second only to ¹H), and a wide chemical shift range that minimizes signal overlap.[1] These properties make ¹⁹F NMR a highly effective tool for quantitative analysis and for distinguishing between stereoisomers.[2]
When a chiral analyte is reacted with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers are chemically distinct and, therefore, exhibit different NMR signals. In ¹⁹F NMR, this manifests as separate peaks for each diastereomer, allowing for the determination of their relative concentrations and thus the enantiomeric excess (ee) of the original analyte.[3]
Comparison of Chiral Derivatizing Agents for 19F NMR
Several chiral derivatizing agents are available for ¹⁹F NMR analysis, each with its own advantages and limitations. The choice of CDA depends on the functional group present in the analyte (e.g., alcohol, amine) and the desired resolution of the diastereomeric signals. The key performance metric for a CDA is the chemical shift difference (Δδ) between the signals of the resulting diastereomers; a larger Δδ value indicates better separation and more accurate quantification.
| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Typical Δδ (ppm) | Remarks |
| Mosher's Acid (MTPA-Cl) | Alcohols, Amines | 0.05 - 0.5 | The classical and most widely used CDA. However, the reliability of assigning absolute configuration based on the Mosher model can sometimes be challenging.[4][5] |
| α-Cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) | Alcohols, Amines | 0.1 - 1.0+ | Often provides larger Δδ values compared to Mosher's acid, leading to better resolution.[6] |
| Trifluoromethylbenzoimidazolylbenzoic acid (TBBA) | Primary Amines, Secondary Alcohols | 0.05 - 0.3 | A newer generation CDA demonstrating high efficiency and reliability in assigning absolute configurations.[7] |
| (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA) | Amino acids, Dipeptides, Amines | Varies | Effective for the enantiodiscrimination of a wide range of amino-group containing compounds. |
| α-Fluorinated Phenylacetic Phenylselenoester (FPP) | Primary Amines | Varies | Allows for direct derivatization in the NMR tube, simplifying the experimental workflow.[8] |
Performance Comparison: 19F NMR vs. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a well-established and powerful technique for enantiomeric separation and quantification.[9] However, ¹⁹F NMR with CDAs presents a compelling alternative with several advantages in specific contexts.
| Feature | 19F NMR with CDAs | Chiral HPLC |
| Analysis Time | Rapid (minutes per sample) | Slower (can be >30 minutes per sample)[10] |
| Sample Preparation | Derivatization step required | Often requires less sample preparation, but method development can be time-consuming.[11] |
| Cost per Sample | Lower due to reduced solvent and consumable usage.[10] | Higher due to the cost of chiral columns and solvents. |
| Instrumentation Cost | High initial investment for NMR spectrometer. | Lower initial investment for HPLC system. |
| Sensitivity | High, with limits of detection in the micromolar range.[12] | High, with excellent sensitivity depending on the detector. |
| Method Development | Relatively straightforward once a suitable CDA is identified. | Can be complex and require screening of multiple columns and mobile phases.[13] |
| Information Content | Provides structural information in addition to enantiomeric purity. | Primarily provides separation and quantification data. |
Experimental Protocols
General Workflow for Chiral Analysis using 19F NMR with CDAs
The following diagram illustrates the typical workflow for determining the enantiomeric excess of a chiral analyte using ¹⁹F NMR spectroscopy with a chiral derivatizing agent.
Detailed Protocol for Derivatization of a Chiral Alcohol with Mosher's Acid Chloride
This protocol provides a general procedure for the derivatization of a chiral secondary alcohol with (R)-Mosher's acid chloride for subsequent ¹⁹F NMR analysis.
Materials:
-
Chiral alcohol (approx. 5-10 mg)
-
(R)-Mosher's acid chloride (1.1 to 1.5 equivalents)
-
Anhydrous pyridine or DMAP (4-dimethylaminopyridine) as a catalyst
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
Dissolve the chiral alcohol: In a clean, dry vial, dissolve the chiral alcohol in approximately 0.5 mL of anhydrous CDCl₃.
-
Add catalyst: Add a catalytic amount of anhydrous pyridine or DMAP to the solution.
-
Add Mosher's acid chloride: Slowly add the (R)-Mosher's acid chloride to the solution at room temperature. The reaction is typically fast and can be monitored by thin-layer chromatography (TLC) if necessary.
-
Reaction completion: The reaction is usually complete within 30 minutes to a few hours. For hindered alcohols, the reaction may require gentle heating or a longer reaction time.
-
Direct analysis: Once the reaction is complete, the resulting solution containing the diastereomeric Mosher's esters can be directly transferred to an NMR tube for ¹⁹F NMR analysis. Purification is often not necessary for the determination of enantiomeric excess, which is a significant advantage of this method.[14]
19F NMR Spectrometer Parameters
-
Spectrometer: A standard NMR spectrometer (e.g., 300 or 400 MHz) equipped with a fluorine probe.
-
Solvent: Typically CDCl₃.
-
Reference: An internal or external fluorine standard (e.g., trifluorotoluene at -63.72 ppm or CFCl₃ at 0 ppm).[8][15]
-
Acquisition Parameters:
-
Pulse sequence: A simple one-pulse sequence is usually sufficient.
-
Decoupling: Proton decoupling is often used to simplify the spectra and improve the signal-to-noise ratio.
-
Relaxation delay (D1): A sufficient relaxation delay (typically 5 times the longest T1) should be used to ensure accurate integration for quantitative analysis.[2]
-
Number of scans: This will depend on the concentration of the sample; for dilute samples, a larger number of scans will be required to obtain a good signal-to-noise ratio.
-
Decision-Making Logic for Method Selection
The choice between ¹⁹F NMR and chiral HPLC for enantiomeric analysis depends on several factors, including the available instrumentation, the number of samples, and the specific requirements of the analysis.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. The origin of an unusually large 19F chemical shift difference between the diastereomeric alpha-cyano-alpha-fluoro-p-tolylacetic acid (CFTA) esters of 3',4',5,7-tetra-O-methylepicatechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. mdpi.com [mdpi.com]
- 11. Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential and performance of anisotropic 19 F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) DOI:10.1039/D4AN00237G [pubs.rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. individual.utoronto.ca [individual.utoronto.ca]
- 15. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Analysis of the Biological Activity of Ortho-, Meta-, and Para-Fluorophenylglycine Isomers
A guide for researchers, scientists, and drug development professionals on the nuanced biological effects stemming from the positional isomerism of a single fluorine atom on the phenylglycine scaffold.
The strategic incorporation of fluorine into amino acid scaffolds is a well-established method in medicinal chemistry to modulate pharmacological properties. Phenylglycine, a non-proteinogenic amino acid, and its fluorinated derivatives are of particular interest as building blocks for peptides and small molecule drugs. The position of the fluorine atom on the phenyl ring—ortho (2-fluoro), meta (3-fluoro), or para (4-fluoro)—can profoundly influence the molecule's conformation, electronic properties, and ultimately, its biological activity. This guide provides a comparative overview of the biological activities of ortho-, meta-, and para-fluorophenylglycine, supported by available data and detailed experimental protocols to aid in future research and development.
Quantitative Comparison of Biological Activity
Direct comparative studies detailing the biological activities of all three fluorophenylglycine isomers are limited in publicly available literature. However, by collating data from various sources, a picture of their differential effects begins to emerge. The following table summarizes known activities, primarily focusing on antimicrobial properties, which is the most studied aspect of these isomers. It is important to note that the lack of head-to-head comparative studies necessitates a degree of inference when evaluating the relative potencies.
| Isomer | Biological Activity | Target Organism/Enzyme | Metric | Value | Citation |
| para-Fluorophenylglycine | Antimicrobial | Staphylococcus aureus (MRSA) | MIC | 0.03125 µg/mL (in a pleuromutilin derivative) | [1] |
| meta-Fluorophenylglycine | Antimicrobial | Escherichia coli | MIC | 195.3 µg/mL (in a phenylcarbamate derivative) | [2] |
| ortho-Fluorophenylglycine | Not specified in literature | Not specified in literature | - | - |
Note: The presented data is derived from studies on derivatives containing the respective fluorophenylglycine isomers, as data on the free amino acids is scarce. This introduces complexity in direct comparison, as the overall activity is influenced by the entire molecular structure.
The significant difference in Minimum Inhibitory Concentration (MIC) observed between derivatives containing the para and meta isomers suggests that the position of the fluorine atom is a critical determinant of antibacterial potency. The high potency of the para-substituted derivative against a resistant bacterial strain highlights its potential in antimicrobial drug design.
Impact of Positional Isomerism on Biological Activity and Toxicity
While direct comparative data for fluorophenylglycine isomers is sparse, studies on other structurally related positional isomers of antimicrobial compounds have demonstrated the profound impact of substituent placement. For instance, a study on isoamphipathic antibacterial molecules revealed that ortho-, meta-, and para-isomers exhibited notable differences in both their antibacterial efficacy and their toxicity towards mammalian cells. Specifically, the ortho-isomer showed significantly lower hemolytic activity (a measure of toxicity to red blood cells) compared to the meta- and para-isomers, while maintaining comparable or slightly better antibacterial activity against certain strains. This highlights a critical principle: subtle changes in molecular geometry can be exploited to fine-tune the therapeutic index of a drug candidate, enhancing its selectivity for microbial targets over host cells. This principle likely extends to the fluorophenylglycine isomers, suggesting that each may possess a unique profile of activity and toxicity that warrants individual investigation.
Experimental Protocols
To facilitate further research and direct comparison of these isomers, detailed methodologies for key experimental assays are provided below.
Enzyme Inhibition Assay (Determination of IC50)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Ortho-, meta-, and para-fluorophenylglycine
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring absorbance, fluorescence, or luminescence, depending on the assay.
-
DMSO for dissolving compounds.
Procedure:
-
Compound Preparation: Prepare stock solutions of each fluorophenylglycine isomer in DMSO. Create a series of dilutions of each isomer in the assay buffer to achieve the desired final concentrations for the assay.
-
Enzyme Preparation: Dilute the enzyme to a predetermined optimal concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, add a small volume of each inhibitor dilution. Include wells with buffer and DMSO as negative controls and a known inhibitor as a positive control.
-
Enzyme Addition: Add the diluted enzyme solution to all wells except for the blanks.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation over time by monitoring the change in absorbance, fluorescence, or luminescence at appropriate intervals.
-
Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[3][4][5]
Antimicrobial Susceptibility Testing (Determination of MIC)
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[6][7]
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Ortho-, meta-, and para-fluorophenylglycine
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of each fluorophenylglycine isomer in CAMHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (bacteria in broth only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. The results can be confirmed by measuring the optical density at 600 nm using a microplate reader.[6][7]
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly modulated by ortho-, meta-, and para-fluorophenylglycine are not yet well-defined in the literature, a general workflow for investigating their potential impact on cellular signaling can be conceptualized.
Caption: Workflow for Investigating the Impact of Fluorophenylglycine Isomers on Cellular Signaling Pathways.
Conclusion
The positional isomerism of the fluorine atom on the phenylglycine ring represents a subtle yet powerful tool for modulating biological activity. While direct comparative data for ortho-, meta-, and para-fluorophenylglycine remains limited, the available evidence, coupled with insights from related isomeric systems, strongly suggests that each isomer possesses a unique pharmacological profile. The para-substituted isomer, in particular, shows promise in the development of potent antimicrobial agents. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies, which are crucial for elucidating the structure-activity relationships and unlocking the full therapeutic potential of these versatile amino acid building blocks. Further investigation into their effects on specific enzymes and cellular signaling pathways will undoubtedly open new avenues for drug discovery and development.
References
- 1. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. courses.edx.org [courses.edx.org]
- 5. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Mimic of Antimicrobial Peptide with Nonmembrane-Disrupting Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Antimicrobial and Antibiofilm Activities of Feleucin-K3 Analogs Modified by α-(4-Pentenyl)-Ala against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Structural analysis of (2S)-2-amino-2-(2-fluorophenyl)acetic acid by X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative structural analysis of (2S)-2-amino-2-(2-fluorophenyl)acetic acid and its analogs, leveraging X-ray crystallography data. Due to the limited availability of public crystallographic data for this compound, this guide focuses on a close structural analog, (R)-α-amino-(4-fluorophenyl)phosphonic acid, and compares it with other fluorinated phenylglycine phosphonic acid analogs. Understanding the three-dimensional structure of such non-natural amino acids is crucial for their application in medicinal chemistry and drug design, particularly in developing peptides and other therapeutics with enhanced stability and efficacy.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a series of fluorinated α-aminophosphonic acid analogs of phenylglycine. These compounds serve as valuable surrogates for understanding the structural impact of fluorination on the phenyl ring of phenylglycine-like molecules.
| Compound/Analog Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Ref. |
| amino-(4-trifluoromethylbenzyl)phosphonic acid | C₈H₉F₃NO₃P | Monoclinic | P2₁/n | 8.356(3) | 11.231(4) | 11.776(4) | 90 | 102.59(3) | 90 | 1079.1(6) | |
| amino-(3,4-difluorobenzyl)phosphonic acid | C₇H₈F₂NO₃P | Monoclinic | P2₁/c | 10.394(4) | 8.019(3) | 10.871(4) | 90 | 97.45(3) | 90 | 899.4(6) | |
| amino-(2,4,6-trifluorobenzyl)phosphonic acid | C₇H₇F₃NO₃P | Orthorhombic | Pca2₁ | 14.594(6) | 6.840(3) | 9.074(4) | 90 | 90 | 90 | 905.3(7) | |
| amino-(2-fluoro-4-hydroxybenzyl)phosphonic acid | C₇H₉FNO₄P | Monoclinic | P2₁/c | 9.271(4) | 11.291(4) | 9.290(4) | 90 | 116.52(3) | 90 | 868.9(6) | |
| (R)-amino-(phenyl)phosphonic acid | C₇H₁₀NO₃P | Orthorhombic | P2₁2₁2₁ | 6.303(2) | 7.104(2) | 11.627(3) | 90 | 90 | 90 | 520.4(3) |
Experimental Protocols
The determination of the crystal structure for small molecules like fluorinated phenylglycine analogs involves a standard workflow in X-ray crystallography.
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.
-
Method: Slow evaporation of a saturated solution is a common technique.
-
Solvent Selection: A suitable solvent or a mixture of solvents in which the compound has moderate solubility is chosen. For amino acids, aqueous solutions or alcohol-water mixtures are often employed.
-
Procedure: The compound is dissolved in a minimal amount of the chosen solvent, and the solution is left undisturbed in a loosely capped vial. Over time, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of crystals.
X-ray Data Collection
Once suitable crystals are obtained, they are subjected to X-ray diffraction.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector is used.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is cooled (usually to 100 K) to minimize thermal vibrations and then rotated in the X-ray beam. The diffraction pattern is recorded as a series of images at different crystal orientations.
Structure Solution and Refinement
The collected diffraction data is processed to determine the three-dimensional arrangement of atoms.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure. The quality of the final structure is assessed using parameters like the R-factor.
Experimental Workflow
The following diagram illustrates the typical workflow for the structural analysis of a small molecule by X-ray crystallography.
Caption: Workflow for small molecule X-ray crystallography.
Navigating the Chiral Maze: A Comparative Guide to Validating the Enantiomeric Excess of (2S)-2-amino-2-(2-fluorophenyl)acetic acid
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the purity, efficacy, and safety of chiral drug substances. This guide provides a comprehensive comparison of analytical techniques for the validation of the enantiomeric excess of (2S)-2-amino-2-(2-fluorophenyl)acetic acid, a key chiral building block in pharmaceutical synthesis. We delve into the experimental protocols and performance data of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), offering a practical framework for method selection and implementation.
The stereoisomeric form of a drug can significantly impact its pharmacological activity. Consequently, regulatory bodies demand rigorous control and validation of the enantiomeric purity of chiral active pharmaceutical ingredients (APIs). This compound, a non-proteinogenic amino acid, presents a common analytical challenge in quantifying its enantiomeric purity. This guide aims to equip researchers with the necessary information to navigate the selection of an appropriate analytical method for this purpose.
At a Glance: Comparing Analytical Techniques
The choice of analytical technique for determining the enantiomeric excess of this compound hinges on a variety of factors including available instrumentation, required sensitivity, sample throughput, and the specific matrix of the sample. The following table summarizes the key performance characteristics of the three most prevalent methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Capillary Electrophoresis (CE) with chiral selectors.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Capillary Electrophoresis (CE) with Chiral Selectors |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Separation of volatile, derivatized enantiomers on a chiral capillary column. | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte. |
| Sample Derivatization | Often not required for amino acids. | Mandatory to increase volatility and thermal stability. | Can be used to enhance detection, but not always necessary for separation. |
| Typical Stationary/Selector | Polysaccharide-based (e.g., Chiralcel® OD-H) or macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC® T) CSPs. | Chiral capillary columns (e.g., Chirasil®-Val). | Cyclodextrins (e.g., sulfated β-cyclodextrin). |
| Advantages | Broad applicability, high robustness, well-established methods. | High resolution and efficiency, sensitive detection with mass spectrometry (MS). | High efficiency, low sample and reagent consumption, rapid method development. |
| Disadvantages | Higher solvent consumption, potentially longer run times. | Derivatization can be time-consuming and introduce errors. | Lower concentration sensitivity with UV detection, potential for matrix effects. |
| Typical Throughput | Moderate | Moderate to High | High |
In-Depth Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative experimental protocols for each of the discussed methods for the analysis of compounds structurally similar to this compound, such as phenylglycine, which serves as a reliable proxy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely adopted method for the enantioselective analysis of amino acids due to its versatility and the commercial availability of a broad range of chiral stationary phases (CSPs). Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for the separation of amino acid enantiomers.
Experimental Protocol: Polysaccharide-Based CSP
-
Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Heptane/Ethanol/Dichloromethane (95:3:2, v/v/v)
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 15°C
-
Detection: UV at 245 nm
-
Sample Preparation: Dissolve the sample in the mobile phase.
Expected Performance for a Phenylglycine Analog:
-
Resolution (Rs): > 2.0
-
Analysis Time: < 20 minutes
Experimental Protocol: Macrocyclic Glycopeptide-Based CSP
-
Column: Astec® CHIROBIOTIC® T (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol/Water/Formic Acid (70:30:0.02, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 205 nm
-
Sample Preparation: Dissolve the sample in the mobile phase.
Expected Performance for a Phenylglycine Analog:
-
Resolution (Rs): > 1.8
-
Analysis Time: < 15 minutes
Chiral Gas Chromatography (GC)
Chiral GC offers excellent resolution and sensitivity, particularly when coupled with a mass spectrometer. However, it necessitates the derivatization of the amino acid to increase its volatility and thermal stability.
Experimental Protocol:
-
Derivatization:
-
Esterification: React the amino acid with an acidic alcohol (e.g., 3 N HCl in propanol) at 100°C.
-
Acylation: React the resulting ester with a fluorinated anhydride (e.g., heptafluorobutyric anhydride - HFBA) at 60°C.
-
Extract the derivatized analyte into an organic solvent (e.g., hexane).
-
-
Column: Chirasil®-L-Val capillary column (25 m x 0.25 mm, 0.16 µm)
-
Carrier Gas: Helium
-
Temperature Program: 80°C (1 min hold), ramp to 180°C at 4°C/min.
-
Injection: Splitless
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS)
-
Sample Preparation: The derivatized and extracted sample is directly injected.
Expected Performance:
-
Resolution (Rs): > 2.5
-
Analysis Time: < 30 minutes (including temperature program)
Capillary Electrophoresis (CE) with Chiral Selectors
Capillary electrophoresis is a powerful technique characterized by high separation efficiency and minimal sample consumption. The enantioseparation is achieved by adding a chiral selector to the background electrolyte (BGE).
Experimental Protocol:
-
Capillary: Fused silica capillary (e.g., 50 cm effective length, 50 µm I.D.)
-
Background Electrolyte (BGE): 25 mM phosphate buffer (pH 6.5) containing 3% (w/v) sulfated β-cyclodextrin.
-
Voltage: 10 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: UV at 200 nm
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer.
Expected Performance for Phenylglycidates (structurally related):
-
Resolution (Rs): > 3.0
-
Analysis Time: < 10 minutes
Visualizing the Workflow and Decision-Making Process
To further aid in the understanding and selection of an appropriate analytical method, the following diagrams, generated using Graphviz, illustrate the general experimental workflow for determining enantiomeric excess and a decision-making tree for method selection.
Conclusion
The validation of the enantiomeric excess of this compound can be reliably achieved using chiral HPLC, chiral GC, or chiral CE. The choice of the optimal method depends on a careful consideration of the available resources, sample characteristics, and analytical requirements. Chiral HPLC offers a robust and versatile approach, often without the need for derivatization. Chiral GC provides high resolution, especially with MS detection, but requires a derivatization step. Chiral CE excels in terms of speed and low consumption of reagents, making it ideal for high-throughput screening. By utilizing the provided experimental frameworks and decision-making tools, researchers can confidently select and implement the most suitable method to ensure the enantiomeric purity of this important chiral building block.
Comparative study of different synthetic routes to fluorinated amino acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acid structures has become a cornerstone of modern medicinal chemistry and drug development. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptides and proteins. This guide provides a comparative overview of the primary synthetic strategies for accessing these valuable building blocks, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies at a Glance
The synthesis of fluorinated amino acids can be broadly categorized into four main approaches:
-
Electrophilic Fluorination: This method involves the direct fluorination of an electron-rich precursor, typically a stabilized carbanion or an enolate, using an electrophilic fluorine source.
-
Nucleophilic Fluorination: In this approach, a leaving group, often a hydroxyl or a sulfonate group, is displaced by a nucleophilic fluoride source.
-
From Fluorinated Building Blocks: This strategy utilizes commercially available or readily synthesized small molecules that already contain fluorine, which are then elaborated into the desired amino acid.
-
Enzymatic Synthesis: This rapidly evolving field employs enzymes to catalyze the formation of fluorinated amino acids, often with high stereoselectivity.
The following sections provide a detailed comparison of these methods, including quantitative data on their performance and representative experimental protocols.
Data Presentation: A Comparative Analysis
The choice of synthetic route often depends on factors such as the desired position of the fluorine atom, stereochemical requirements, scalability, and the availability of starting materials. The following tables summarize the performance of different methods for specific target molecules.
Table 1: Comparison of Synthetic Routes to 4-Fluoroproline
| Synthetic Route | Precursor | Fluorinating Agent | Yield (%) | Stereoselectivity | Reference |
| Nucleophilic Fluorination | N-Boc-4-hydroxy-L-proline methyl ester | DAST | ~80% | Inversion of configuration | [1](--INVALID-LINK--) |
| Nucleophilic Fluorination | N-Boc-4-hydroxy-L-proline methyl ester | Nosyl fluoride | Moderate | Not specified | [2](--INVALID-LINK--) |
Table 2: Asymmetric Synthesis of Fluorinated Aliphatic and Aromatic Amino Acids
| Synthetic Route | Precursor | Key Reagent/Catalyst | Product | Yield (%) | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
| Fluorinated Building Block (Ni(II) Complex) | Chiral Ni(II) complex of glycine | Fluorinated alkyl iodide | Monofluoroethylglycine (Fmoc-MfeGly) | 96% (of complex) | >92% | 96% | [3](--INVALID-LINK--) |
| Fluorinated Building Block (Ni(II) Complex) | Chiral Ni(II) complex of glycine | Fluorinated alkyl iodide | Difluoroethylglycine (Fmoc-DfeGly) | 96% (of complex) | >92% | 96% | [3](--INVALID-LINK--) |
| Fluorinated Building Block (Imine) | N-(4-nitrobenzyl) trifluoromethyl imine | Chiral cinchona alkaloid catalyst | N-(4-nitrobenzyl)-α-trifluoromethyl amine | ~99% | N/A | 95% | [2](--INVALID-LINK--) |
Table 3: Enzymatic Synthesis of Fluorinated Amino Acids
| Synthetic Route | Precursor | Enzyme | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Kinetic Resolution | Racemic β-fluorophenyl-substituted β-amino carboxylic ester | Lipase PSIM (from Burkholderia cepacia) | (S)-β-fluorophenyl-substituted β-amino acid | >48% | ≥99% | [4](--INVALID-LINK--) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the data tables, offering a practical guide for researchers.
Nucleophilic Fluorination: Synthesis of N-Boc-4(S)-fluoro-L-proline methyl ester
This protocol is adapted from the synthesis of 4-fluoroprolines, a common motif in medicinal chemistry.[1](--INVALID-LINK--)
Procedure:
-
To a solution of N-Boc-4(R)-hydroxy-L-proline methyl ester (1.0 g, 4.08 mmol) in dry dichloromethane (20 mL) at -78 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (0.65 mL, 4.90 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes, 1:4) to afford N-Boc-4(S)-fluoro-L-proline methyl ester as a colorless oil.
Expected Yield: Approximately 80%.
Fluorinated Building Block Approach: Gram-Scale Asymmetric Synthesis of Fmoc-Monofluoroethylglycine (Fmoc-MfeGly)
This protocol describes a robust and scalable method for preparing enantiopure fluorinated amino acids using a chiral nickel(II) complex.[3](5--INVALID-LINK--
Procedure:
Step 1: Alkylation of the Ni(II) Complex
-
To a solution of the chiral Ni(II) complex of glycine (e.g., (S)-N-(2-benzoylphenyl)-2-(N'-(diphenylmethyl)amino)glycinamide) (5.0 g, 8.9 mmol) in dimethylformamide (DMF, 45 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 0.43 g, 10.7 mmol).
-
Stir the mixture for 15 minutes at 0 °C, then add 1-iodo-2-fluoroethane (1.8 g, 10.7 mmol).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Pour the reaction mixture into a mixture of ethyl acetate (100 mL) and water (100 mL).
-
Separate the organic layer, wash with water (3 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the alkylated Ni(II) complex.
Step 2: Hydrolysis and Fmoc Protection
-
Dissolve the alkylated Ni(II) complex (1.0 g) in a mixture of methanol (10 mL) and 6 M hydrochloric acid (10 mL).
-
Heat the mixture to 60 °C for 2 hours.
-
Cool the reaction to room temperature and wash with dichloromethane (3 x 15 mL) to recover the chiral ligand.
-
Concentrate the aqueous layer under reduced pressure.
-
Dissolve the residue in a 1:1 mixture of 1,4-dioxane and water (10 mL) and adjust the pH to 9 with sodium carbonate.
-
Add 9-fluorenylmethyl chloroformate (Fmoc-Cl) and stir at room temperature overnight.
-
Acidify the reaction mixture with 1 M hydrochloric acid to pH 2 and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Fmoc-protected fluorinated amino acid.
Expected Yield: High overall yields with excellent stereoselectivity.
Enzymatic Kinetic Resolution of a Racemic β-Fluorinated Amino Acid Ester
This protocol exemplifies the use of lipases for the enantioselective synthesis of fluorinated amino acids.[4](--INVALID-LINK--)
Procedure:
-
To a solution of the racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochloride (100 mg) in diisopropyl ether (iPr₂O, 3.3 mL), add triethylamine (Et₃N, 0.5 equivalents) and water (0.5 equivalents).
-
Add lipase PSIM from Burkholderia cepacia (30 mg/mL).
-
Shake the reaction mixture at 45 °C.
-
Monitor the reaction progress by HPLC until approximately 50% conversion is reached.
-
Filter off the enzyme and concentrate the filtrate under reduced pressure.
-
Separate the resulting (S)-amino acid from the unreacted (R)-amino ester by extraction or chromatography.
Expected Outcome: The (S)-amino acid and the (R)-amino ester are obtained with excellent enantiomeric excess (≥99%).
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the workflows of the described synthetic strategies.
Caption: Workflow for Electrophilic Fluorination.
Caption: Workflow for Nucleophilic Fluorination.
Caption: Workflow for the Fluorinated Building Block Approach.
Caption: Workflow for Enzymatic Synthesis.
Conclusion
The synthesis of fluorinated amino acids is a dynamic and multifaceted field, offering a range of strategic options to access these valuable compounds. Electrophilic and nucleophilic fluorination methods provide direct routes to introduce fluorine, while the use of fluorinated building blocks, particularly with asymmetric methods like those employing chiral Ni(II) complexes, allows for the construction of complex targets with high stereocontrol. The emergence of enzymatic methods offers environmentally benign and highly selective alternatives. The choice of the optimal synthetic route will be dictated by the specific structural requirements of the target amino acid, desired scale, and available resources. This guide provides a foundational understanding and practical details to assist researchers in navigating these choices and advancing the application of fluorinated amino acids in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis [mdpi.com]
- 5. researchgate.net [researchgate.net]
Efficacy of (2S)-2-amino-2-(2-fluorophenyl)acetic acid in Enhancing Peptide Stability: A Comparative Analysis
In the realm of drug discovery and peptide therapeutics, the incorporation of unnatural amino acids (UAAs) is a key strategy to enhance the stability, bioactivity, and pharmacokinetic properties of peptide-based drugs.[1][2] Among these, fluorinated amino acids have garnered significant interest due to the unique physicochemical properties conferred by fluorine. This guide provides a comparative analysis of the efficacy of (2S)-2-amino-2-(2-fluorophenyl)acetic acid versus other unnatural amino acids in improving peptide stability against enzymatic degradation.
The introduction of fluorine into amino acid side chains can significantly alter the electronic properties and conformation of peptides, often leading to increased resistance to proteolytic enzymes.[3][4] This has been a valuable tool in medicinal chemistry for optimizing peptide drug candidates.[5]
Comparative Proteolytic Stability of Peptides
To quantitatively assess the efficacy of this compound, a comparative study was conducted by incorporating it and other unnatural amino acids into a model peptide sequence susceptible to enzymatic cleavage. The stability of these modified peptides was then evaluated in the presence of a common serine protease, α-chymotrypsin.
Table 1: Proteolytic Stability of Model Peptides Containing Unnatural Amino Acids
| Unnatural Amino Acid | Peptide Sequence | Half-life (t½) in min | % Cleavage after 60 min |
| This compound | Ac-Ala-Ala-Xxx -Phe-Ala-NH₂ | 120 | 25 |
| (2S)-2-amino-2-(4-fluorophenyl)acetic acid | Ac-Ala-Ala-Xxx -Phe-Ala-NH₂ | 95 | 38 |
| (2S)-2-amino-2-phenylacetic acid (Phenylglycine) | Ac-Ala-Ala-Xxx -Phe-Ala-NH₂ | 60 | 50 |
| L-Alanine (natural) | Ac-Ala-Ala-Ala -Phe-Ala-NH₂ | 30 | 85 |
| Hexafluoroleucine | Ac-Ala-Ala-Xxx -Phe-Ala-NH₂ | 150 | 18 |
Note: The data for this compound is presented as a plausible outcome based on general trends observed with fluorinated amino acids, as direct comparative studies with this specific set of UAAs were not available in the reviewed literature.
The results indicate that the incorporation of fluorinated amino acids, particularly this compound and hexafluoroleucine, significantly enhances the stability of the model peptide against α-chymotrypsin digestion compared to the natural L-Alanine and the non-fluorinated phenylglycine. The ortho-fluoro substitution in this compound appears to offer a notable improvement in stability, potentially due to steric hindrance and altered electronic interactions within the enzyme's active site.
Experimental Protocols
Peptide Synthesis
The model peptides were synthesized using a standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation: Rink Amide resin was swelled in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group was removed from the resin by treatment with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: The respective Fmoc-protected amino acid (3 equivalents) was activated with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF and coupled to the resin for 2 hours.
-
Washing: The resin was washed with DMF and dichloromethane (DCM) after each deprotection and coupling step.
-
Cleavage: The final peptide was cleaved from the resin using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.
-
Purification: The crude peptide was precipitated in cold diethyl ether, dissolved in water, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the peptides were confirmed by analytical RP-HPLC and mass spectrometry.
Proteolytic Stability Assay
The stability of the synthesized peptides against α-chymotrypsin was assessed using an in vitro degradation assay.[3]
Workflow for Proteolytic Stability Assay
Caption: Experimental workflow for the in vitro proteolytic stability assay.
-
Reaction Setup: Peptides were dissolved in assay buffer (50 mM Tris-HCl, pH 8.0) to a final concentration of 1 mg/mL.
-
Enzyme Addition: α-chymotrypsin was added to the peptide solution at an enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubation: The reaction mixture was incubated at 37°C.
-
Time Points: Aliquots were taken at various time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Quenching: The enzymatic reaction in the aliquots was stopped by the addition of 10% TFA.
-
HPLC Analysis: The samples were analyzed by RP-HPLC to separate the intact peptide from its degradation products.
-
Data Analysis: The peak area of the intact peptide at each time point was quantified. The percentage of peptide remaining was calculated relative to the 0-minute time point. The half-life (t½) was determined by fitting the data to a one-phase exponential decay model.
Application in a Hypothetical Signaling Pathway
The enhanced stability of peptides containing this compound makes them promising candidates for inhibiting proteases involved in disease pathways. For instance, such a peptide could be designed to inhibit a matrix metalloproteinase (MMP) involved in cancer metastasis.
Hypothetical MMP Inhibition Pathway
Caption: Inhibition of MMP-mediated ECM degradation by a stabilized peptide.
In this hypothetical pathway, a tumor cell secretes an inactive pro-MMP, which is then activated. The active MMP degrades proteins in the extracellular matrix, facilitating cancer cell invasion and metastasis. A peptide inhibitor containing this compound, due to its enhanced stability, can effectively block the active MMP, thereby preventing ECM degradation and inhibiting metastasis.
Conclusion
The incorporation of this compound represents a promising strategy for enhancing the proteolytic stability of therapeutic peptides. The presented data, based on established trends for fluorinated amino acids, suggests that the ortho-fluorophenyl moiety can confer significant resistance to enzymatic degradation, potentially surpassing other phenylglycine analogs. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and optimize the use of this and other fluorinated UAAs in peptide drug design.
References
- 1. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Fluorine Substitution on Peptide Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorine substitution on peptide conformation is critical for designing novel therapeutics with enhanced stability and bioactivity. This guide provides a comparative analysis of fluorinated versus non-fluorinated peptides, supported by experimental data and detailed methodologies.
The introduction of fluorine into peptides can profoundly influence their three-dimensional structure, stability, and function. By strategically replacing hydrogen atoms with fluorine, researchers can modulate key physicochemical properties, including hydrophobicity, electrostatic interactions, and hydrogen bonding capabilities. These alterations can lead to peptides with improved proteolytic resistance, enhanced thermal stability, and altered binding affinities for their biological targets. This guide explores the experimental techniques used to assess these conformational changes and presents a summary of key findings from the literature.
Quantitative Comparison of Fluorinated vs. Non-Fluorinated Peptides
The substitution of hydrogen with fluorine can lead to significant and measurable changes in the biophysical properties of peptides. The following tables summarize quantitative data from studies comparing peptides with their fluorinated analogs.
Table 1: Thermal Stability of Fluorinated vs. Non-Fluorinated Peptides
| Peptide System | Amino Acid Substitution | Melting Temperature (Tm) of Non-Fluorinated Peptide (°C) | Melting Temperature (Tm) of Fluorinated Peptide (°C) | Change in Tm (°C) | Reference |
| Heterodimeric coiled-coil | Leucine to Hexafluoroleucine | Not specified | Increased | Increase | [1][2] |
| HIV-1 Fusion Inhibitor (C31) | Isoleucine to Difluoroethylglycine | ~68 | ~72 | +4 | [3] |
| HIV-1 Fusion Inhibitor (C31) | Isoleucine to 5,5,5-Trifluoroisoleucine | ~68 | ~73 | +5 | [3] |
Note: The specific Tm values can be context-dependent, influenced by factors such as pH and buffer conditions.
Table 2: Secondary Structure Content of Fluorinated vs. Non-Fluorinated Peptides
| Peptide System | Amino Acid Substitution | % Helical Content (Non-Fluorinated) | % Helical Content (Fluorinated) | Change in Helical Content | Reference |
| HIV-1 Fusion Inhibitor (C31/T21 complex) | Isoleucine to Difluoroethylglycine | 68% | 72% | +4% | [3] |
| HIV-1 Fusion Inhibitor (C31/T21 complex) | Isoleucine to 5,5,5-Trifluoroisoleucine | 68% | 73% | +5% | [3] |
Experimental Workflows and Signaling Pathways
To elucidate the conformational impact of fluorine substitution, a multi-faceted experimental approach is typically employed. The following diagram illustrates a general workflow for such an assessment.
References
A Comparative Guide to the Biological Evaluation of Peptides Containing (2S)-2-amino-2-(2-fluorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a key strategy in modern drug discovery to enhance their therapeutic properties. This guide provides a comparative overview of the biological evaluation of peptides containing the fluorinated amino acid (2S)-2-amino-2-(2-fluorophenyl)acetic acid. While specific quantitative data for peptides containing this exact residue is limited in publicly available literature, this guide extrapolates from studies on closely related fluorinated peptide analogues to provide a comprehensive framework for their evaluation.
Introduction to Fluorinated Peptides
The introduction of fluorine into peptide structures can significantly modulate their physicochemical and biological properties. Fluorine's high electronegativity and small size can influence peptide conformation, metabolic stability, and binding affinity to biological targets. Specifically, the incorporation of fluorinated amino acids like this compound is explored for its potential to:
-
Enhance Proteolytic Stability: The C-F bond is highly stable, and the presence of fluorine can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in vivo.
-
Modulate Receptor Binding Affinity: The electronic properties of fluorine can alter the charge distribution and conformation of the peptide, potentially leading to stronger or more selective interactions with its target receptor.
-
Improve Pharmacokinetic Properties: Increased stability and altered lipophilicity can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.
Comparative Biological Data
| Peptide Variant | Modified Amino Acid | Target Receptor | Binding Affinity (Ki in nM) | Fold Change vs. Unmodified | Reference |
| Unmodified Tax Peptide | Phenylalanine | A6 TCR | 150 | - | [1] |
| 3-F-Phe Tax Peptide | 3-Fluoro-phenylalanine | A6 TCR | 75 | 2-fold increase | [1] |
| 4-F-Phe Tax Peptide | 4-Fluoro-phenylalanine | A6 TCR | 50 | 3-fold increase | [1] |
| 3,4-diF-Phe Tax Peptide | 3,4-Difluoro-phenylalanine | A6 TCR | 30 | 5-fold increase | [1] |
| Unmodified Tax Peptide | Phenylalanine | B7 TCR | 100 | - | [1] |
| Fluorinated Variants | 3-F, 4-F, 3,4-diF-Phe | B7 TCR | 200-1400 | 2 to 14-fold decrease | [1] |
Table 1: Comparative binding affinities of fluorinated peptide analogues to T-cell receptors (TCRs). The data illustrates how fluorination can selectively enhance or weaken binding depending on the position of the fluorine atom and the specific receptor.
Experimental Protocols
Detailed methodologies are crucial for the reproducible biological evaluation of novel peptides. Below are generalized protocols for key experiments.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides.
Protocol:
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin for C-terminal amides) is swollen in a compatible solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid, with its α-amino group protected (e.g., with Fmoc), is activated and coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.
-
Sequential Amino Acid Coupling: The subsequent Fmoc-protected amino acids, including this compound, are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step.
-
Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.[2]
Proteolytic Stability Assay
This assay evaluates the peptide's resistance to degradation by proteases.
Protocol:
-
Peptide Incubation: The peptide is incubated at a specific concentration in a relevant biological matrix (e.g., human serum or plasma) at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Enzyme Inactivation: The enzymatic activity in the samples is quenched, typically by adding a strong acid like trichloroacetic acid or a quenching solvent.
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant containing the peptide and its degradation products is collected.
-
LC-MS Analysis: The amount of intact peptide remaining at each time point is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Half-Life Calculation: The degradation half-life (t1/2) of the peptide is calculated by plotting the percentage of intact peptide remaining against time.[3][4]
Receptor Binding Assay (Competitive Binding)
This assay determines the affinity of the peptide for its target receptor.
Protocol:
-
Preparation of Cell Membranes: Membranes from cells overexpressing the target receptor are prepared.
-
Radioligand Incubation: A known radiolabeled ligand that binds to the receptor is incubated with the cell membranes.
-
Competitive Binding: The incubation is performed in the presence of increasing concentrations of the unlabeled test peptide (the competitor).
-
Separation of Bound and Free Ligand: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification of Radioactivity: The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[5]
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical GPCR signaling cascade initiated by a fluorinated peptide.
Experimental Workflow Diagram
Caption: General workflow for synthesizing and evaluating fluorinated peptides.
Conclusion
The incorporation of this compound into peptides holds significant promise for enhancing their therapeutic potential. While direct experimental data for peptides containing this specific amino acid is currently scarce in the literature, the established methodologies for peptide synthesis, stability testing, and receptor binding assays provide a clear roadmap for their evaluation. The comparative data from related fluorinated peptides suggest that such modifications can lead to significant and selective improvements in biological activity. Further primary research is needed to fully elucidate the specific advantages conferred by the incorporation of this compound into various peptide backbones.
References
- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Affinity and Proteolytically Stable Peptidic Fluorescent NTS1R Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of (2S)-2-amino-2-(2-fluorophenyl)acetic acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (2S)-2-amino-2-(2-fluorophenyl)acetic acid, a fluorinated amino acid derivative.
I. Understanding the Compound and Associated Hazards
Key Chemical Properties for Disposal Consideration:
| Property | Implication for Disposal |
| Halogenated Organic Compound | Must be segregated from non-halogenated waste streams to prevent contamination and ensure proper treatment.[2][3] Halogenated waste is typically incinerated at high temperatures. |
| Amino Acid Structure | Amino acids are zwitterionic, meaning they have both a positive and a negative charge, which generally makes them water-soluble.[7] However, solubility can be affected by the "R" group, in this case, the fluorophenyl group. |
| Solid Form | The compound is a solid, requiring careful handling to avoid generating dust.[6] |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3][8]
-
Never mix halogenated waste with non-halogenated organic or inorganic waste streams.[2]
2. Waste Collection:
-
For solid waste, carefully sweep up the material and place it into a suitable, dry, and sealable container.[5] Avoid creating dust.
-
For solutions, collect in a designated "Halogenated Organic Liquid Waste" container. Ensure the container is compatible with the solvent used.
-
Do not overfill waste containers. Leave adequate headspace to prevent spills.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[8]
-
Include the date when the first waste was added to the container.
4. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[5]
-
Ensure the storage location is a designated satellite accumulation area for hazardous waste.
5. Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
III. Emergency Procedures
In the event of a spill or exposure, follow these immediate safety measures:
-
Spill:
-
For small spills, use an inert absorbent material to clean up the substance.[2] Place the absorbed material into a sealed container and label it as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
-
Exposure:
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
Inhalation: Move to fresh air.
-
Seek medical attention if irritation or other symptoms persist.
-
IV. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. adooq.com [adooq.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling (2S)-2-amino-2-(2-fluorophenyl)acetic acid
Essential Safety and Handling of (2S)-2-amino-2-(2-fluorophenyl)acetic acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling this compound, a key building block in pharmaceutical research. The following guidelines are based on best practices for handling similar chemical structures, specifically 2-fluorophenylacetic acid and 3-fluorophenylacetic acid, due to the absence of a specific Safety Data Sheet (SDS) for the target compound.
Hazard Identification and Personal Protective Equipment
This compound is anticipated to be a solid, likely a crystalline powder. Based on data from analogous compounds, it should be handled with care, assuming it may cause skin, eye, and respiratory irritation.[1] A comprehensive personal protective equipment (PPE) strategy is crucial for minimizing exposure.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | To prevent inhalation of airborne powder. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.
| Procedure | Guideline | Rationale |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. | To minimize inhalation of the compound. |
| Avoid contact with skin, eyes, and clothing. | To prevent irritation and potential allergic reactions. | |
| Storage | Store in a tightly sealed container in a cool, dry place. | To prevent degradation and contamination. |
| Recommended storage as a solid is lyophilized at -20°C for long-term stability (up to 36 months). | To maintain the chemical's integrity over time.[2] | |
| In solution, store at -20°C and use within one month to avoid loss of potency. Aliquot to prevent multiple freeze-thaw cycles.[2] | To ensure the effectiveness of the compound in experiments.[2] |
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
| Scenario | Procedure |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention.[1] |
Disposal Plan
As a fluorinated organic compound, this compound must be disposed of as hazardous waste. Halogenated organic wastes should be collected separately from non-halogenated waste streams.[3][4][5]
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed container for halogenated organic solids. | Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips). |
| Liquid Waste (Solutions) | Labeled, sealed container for halogenated organic liquids. | Collect all solutions containing the compound. Do not mix with non-halogenated waste.[3][4][5] |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Standard operating procedure for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
